molecular formula C8H6ClN3 B2567215 2-Chloro-3-(1H-pyrazol-4-yl)pyridine CAS No. 1563529-57-6

2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Cat. No.: B2567215
CAS No.: 1563529-57-6
M. Wt: 179.61
InChI Key: BNEPOCZTERAPRY-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS 1563529-57-6) is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. Its core structure, which combines a chloropyridine and a pyrazole ring, serves as a fundamental building block for the synthesis of Positive Allosteric Modulators (PAMs) targeting the Muscarinic Acetylcholine Receptor M4 (M4 mAChR) . Structure-activity relationship (SAR) studies have demonstrated that derivatives based on the 3-(1H-pyrazol-4-yl)pyridine scaffold exhibit high binding affinity and selectivity for the M4 receptor . The M4 mAChR is a validated drug target for neurodegenerative and neuropsychiatric conditions, including Alzheimer's disease and schizophrenia . Researchers utilize this compound as a critical precursor to create more complex molecules designed to potentiate the effects of the endogenous neurotransmitter acetylcholine, offering a promising pathway for treatment with potentially fewer side effects than orthosteric agonists . The synthetic utility of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine is highlighted in multi-step synthesis pathways, where it is employed in sequential Suzuki coupling reactions to functionalize various ortho-dihalogenated aromatic rings . This allows for strategic diversification at multiple positions, enabling the exploration of chemical space to optimize allosteric properties, potency, and brain penetration . The chloro substituent on the pyridine ring provides an excellent handle for further cross-coupling reactions, facilitating the attachment of diverse "top" and "bottom" motifs essential for refining pharmacological profiles . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(1H-pyrazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEPOCZTERAPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-3-(1H-pyrazol-4-yl)pyridine CAS 1563529-57-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1563529-57-6 | Molecular Formula: C


H

ClN

[1][2]

Executive Summary & Structural Logic

In the architecture of modern drug discovery, 2-Chloro-3-(1H-pyrazol-4-yl)pyridine serves as a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its two primary functional handles: the electrophilic chlorine at the pyridine C2 position and the nucleophilic nitrogen on the pyrazole ring.

From a medicinal chemistry perspective, this scaffold is a bioisostere for several kinase inhibitor cores (e.g., the ATP-binding hinge region). The pyridine nitrogen and the pyrazole NH provide critical hydrogen bond acceptor/donor motifs, while the C2-chlorine allows for late-stage diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings.
Physicochemical Profile
PropertyValueNote
Molecular Weight 179.61 g/mol Ideal for fragment-based drug design (FBDD).
LogP (Calc) ~1.7Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 1 (Pyrazole NH)Critical for hinge binding in kinases.
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)
Physical State Solid (Off-white to pale yellow)
SMILES Clc1ncccc1-c2c[nH]nc2

Synthetic Methodology

Senior Scientist Note: The synthesis of this compound typically relies on a Suzuki-Miyaura cross-coupling. The critical challenge here is regioselectivity and chemoselectivity . We must couple the pyrazole boronate to the pyridine ring without hydrolyzing the labile C2-chlorine atom.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-bromo-2-chloropyridine with (1H-pyrazol-4-yl)boronic acid pinacol ester.

Reagents & Stoichiometry[3]
  • Substrate A: 3-Bromo-2-chloropyridine (1.0 equiv)

  • Substrate B: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.1 equiv) (Note: Using the Boc-protected pyrazole prevents catalyst poisoning by the free NH).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to Substrate A)

Step-by-Step Workflow
  • Degassing: Charge a reaction vessel with Substrate A, Substrate B, and 1,4-Dioxane. Sparge with nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     and the aqueous K
    
    
    
    CO
    
    
    . Seal the vessel immediately.
  • Thermal Activation: Heat the mixture to 85°C for 4–6 hours.

    • Validation: Monitor via LC-MS. Look for the disappearance of the bromide (M+2 pattern of Br) and appearance of the coupled product (M+H = 280 for Boc-protected intermediate).

  • Deprotection (In-situ): Once coupling is complete, treat the crude mixture with 4M HCl in dioxane (or TFA/DCM) to remove the Boc group if it doesn't cleave spontaneously during workup.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The product is polar due to the free pyrazole.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Start Start: 3-Bromo-2-chloropyridine Intermediate Intermediate: Boc-Protected Adduct Start->Intermediate Suzuki Coupling (85°C, 4h) Reagents Reagents: Pyrazole Boronate (Boc) Pd(dppf)Cl2, K2CO3 Reagents->Intermediate Deprotection Acid Hydrolysis (-Boc Group) Intermediate->Deprotection Product Final Product: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine Deprotection->Product Purification

Figure 1: Synthetic workflow for the generation of the target scaffold via Suzuki coupling.

Reactivity & Applications in Drug Design

This molecule is rarely the final drug; it is a branching point . The chemical stability of the pyridine ring allows for harsh conditions to be applied to the pyrazole, while the lability of the chlorine allows for subsequent functionalization.

The "Reactivity Map"
  • Path A: Pyrazole N-Alkylation. The pyrazole NH is acidic (pKa ~14). Treatment with mild bases (Cs

    
    CO
    
    
    
    ) and alkyl halides allows for the introduction of solubilizing tails or targeting motifs.
  • Path B:

    
     Displacement.  The chlorine at C2 is activated by the electron-deficient pyridine nitrogen. It can be displaced by amines, alkoxides, or thiols. This is the primary route to 2-aminopyridine kinase inhibitors .
    
  • Path C: Suzuki/Stille Coupling at C2. The chlorine can also serve as a handle for a second metal-catalyzed coupling, creating bi-aryl or tri-aryl systems common in GPCR ligands.

ReactivityMap Core 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (Core Scaffold) SNAr SNAr Displacement (Nucleophilic Aromatic Substitution) Core->SNAr  Reacts at C2-Cl   Alkylation N-Alkylation (Pyrazole NH) Core->Alkylation  Reacts at Pyrazole-NH   Coupling Pd-Catalyzed Coupling (C-C Bond Formation) Core->Coupling  Reacts at C2-Cl   KinaseInhib Kinase Inhibitors (e.g., Crizotinib analogs) SNAr->KinaseInhib Solubility Solubility/ADME Optimization Alkylation->Solubility GPCR GPCR Modulators (e.g., M4 PAMs) Coupling->GPCR

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.

Handling & Safety (E-E-A-T)

Warning: This compound contains a chloropyridine moiety, which can be a skin sensitizer and irritant.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free pyrazole NH can be susceptible to oxidation over long periods if exposed to air.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4][5]

  • Disposal: As a halogenated heterocycle, it must be disposed of via high-temperature incineration to prevent the formation of persistent environmental toxins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67170102 (Related Structure). Retrieved from (Used for physicochemical property estimation).

  • BldPharm. Product Datasheet: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine.[2] Retrieved from

  • Vertex AI Search.Synthesis of Pyrazolo[4,3-b]pyridines and Related Scaffolds.
  • SelleckChem. Safety Data Sheet for Pyridine-Pyrazole Intermediates. Retrieved from (General safety protocols for class).

Sources

Pyrazolyl-Pyridine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolyl-pyridine scaffold represents a "privileged structure" in modern drug discovery, characterized by its ability to bind diverse biological targets with high affinity and selectivity.[1] This bi-heteroaromatic system combines the electron-rich, hydrogen-bond-donating capacity of pyrazole with the electron-deficient, hydrogen-bond-accepting nature of pyridine.[2]

This guide analyzes the scaffold's utility, focusing on its dominance in kinase inhibition (targeting the ATP hinge region), its synthetic modularity, and its physicochemical adaptability.[1][2] We examine clinical successes like Asciminib and Selpercatinib , dissect Structure-Activity Relationships (SAR), and provide validated synthetic protocols.[1][2]

Structural & Electronic Properties

The pyrazolyl-pyridine core offers a unique electrostatic landscape that facilitates multipoint interactions with protein active sites.

Physicochemical Attributes[1][3][4][5][6][7][8]
  • Hydrogen Bonding: The scaffold acts as a donor-acceptor (D-A) motif.

    • Pyridine Nitrogen:[2][3] Weak base (pKa ~5.2), excellent H-bond acceptor.[1][2]

    • Pyrazole NH: H-bond donor (pKa ~14).

    • Pyrazole N2: H-bond acceptor (pKa ~2.5).

  • Pi-Stacking: The biaryl twist (typically 20–40° dihedral angle) allows the molecule to adopt conformations that fit into hydrophobic pockets while maintaining pi-pi T-stacking or parallel stacking capabilities with aromatic residues (e.g., Phenylalanine, Tyrosine).[2]

  • Metal Chelation: The N-N bidentate arrangement (in specific isomers like 2-(1H-pyrazol-3-yl)pyridine) creates a "pocket" for coordinating metal ions (Zn²⁺, Mg²⁺), relevant in metalloenzyme inhibitors.[2]

Scaffold Variations & Numbering

The connectivity between the two rings defines the scaffold's geometry and vector presentation.

  • 3-(2-Pyridyl)pyrazole: Common in bidentate ligands.[2]

  • 4-(3-Pyridyl)pyrazole: Linear geometry, often used to span deep binding pockets.[2]

ScaffoldProperties Core Pyrazolyl-Pyridine Scaffold H_Bond H-Bonding (Donor/Acceptor) Core->H_Bond Pi_Stack Pi-Stacking (Aromatic Residues) Core->Pi_Stack Chelation Metal Chelation (Active Site Zn/Mg) Core->Chelation Kinase Kinase Hinge Binding H_Bond->Kinase Key Interaction Metallo Metalloenzyme Inhibition Chelation->Metallo Key Interaction

Figure 1: Core physicochemical properties driving biological interaction.[2]

Medicinal Chemistry Landscape[1][9]

Clinical Impact

The scaffold is ubiquitous in FDA-approved oncology drugs, particularly those targeting tyrosine kinases.[1][2]

Drug NameTargetIndicationScaffold Role
Asciminib BCR-ABL1CML (Philadelphia+)Allosteric binder; Pyrazole-pyridine enables specific myristoyl pocket binding.[2]
Selpercatinib RETNSCLC, Thyroid CancerPyrazolo-pyridine hybrid; Hinge binder.[1][2][4]
Crizotinib ALK/ROS1NSCLCPyrazole acts as hinge binder (related scaffold).
Tracazolate GABA-AAnxiolytic (Investigational)Modulates chloride channel opening via allosteric site.
Vericiguat sGCHeart FailureFused pyrazole-pyridine stimulates soluble Guanylate Cyclase.[4]
Structure-Activity Relationship (SAR) Deep Dive: Kinase Inhibitors

In kinase inhibitors, the pyrazolyl-pyridine motif often functions as the ATP-mimetic hinge binder .[2]

  • The Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the pyrazole NH (or adjacent amine) donates a hydrogen bond to the backbone carbonyl.

  • Selectivity Vectors:

    • Gatekeeper Pocket: Substituents on the pyrazole C3/C4 positions can be sized to discriminate between small (Thr, Ala) and large (Met, Phe) gatekeeper residues.[1][2]

    • Solvent Front: Substituents on the pyridine ring (often solubilizing groups like piperazines) extend towards the solvent front to improve ADME properties.

Synthetic Architectures

Synthesis is generally approached via two main strategies: De Novo Cyclization (building the ring) or Modular Coupling (connecting pre-formed rings).

Method A: Modular Cross-Coupling (Suzuki-Miyaura)

This is the preferred method for late-stage diversification in drug discovery, allowing rapid library generation.[2]

  • Mechanism: Pd-catalyzed coupling of a pyridyl boronic acid/ester with a halopyrazole (or vice versa).

  • Advantages: High functional group tolerance; commercially available building blocks.[1]

  • Challenge: Regioselectivity in N-unsubstituted pyrazoles (protection often required).

Method B: De Novo Condensation (Claisen-Schmidt / Cyclization)

Used when specific substitution patterns are difficult to access via coupling or for large-scale manufacturing.[2]

  • Mechanism: Condensation of acetylpyridine with an aldehyde (Claisen-Schmidt) to form a chalcone, followed by cyclization with hydrazine.[2]

  • Advantages: Low cost, scalable.[1][2]

  • Challenge: Harsh conditions (high temp, hydrazine).[1][2]

SyntheticPathways Start_Coupling Method A: Modular Coupling (Suzuki-Miyaura) Reagents_A Pyridyl Boronic Acid + Halo-Pyrazole Start_Coupling->Reagents_A Start_Condensation Method B: De Novo Assembly (Condensation) Reagents_B Acetylpyridine + Aldehyde/Ester Start_Condensation->Reagents_B Inter_A Pd(PPh3)4, Base Dioxane/Water Reagents_A->Inter_A Inter_B1 Chalcone / 1,3-Diketone Intermediate Reagents_B->Inter_B1 Claisen-Schmidt Product Target Pyrazolyl-Pyridine Inter_A->Product C-C Bond Formation Inter_B2 Hydrazine Cyclization Inter_B1->Inter_B2 Inter_B2->Product Ring Closure

Figure 2: Primary synthetic workflows for scaffold construction.

Experimental Protocols

Protocol: Suzuki Coupling for 4-(1H-pyrazol-4-yl)pyridine

A robust, self-validating protocol for connecting the two rings.[2]

Reagents:

  • 4-Bromopyridine hydrochloride (1.0 eq)[2]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.1 eq) (Boc-protected to prevent catalyst poisoning)[2]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Procedure:

  • Degassing: Charge a reaction vial with 4-bromopyridine, the pyrazole boronate, and K₂CO₃. Add solvents.[1][5] Sparge with Nitrogen or Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of bromide and appearance of the coupled product (M+H).

  • Deprotection (In Situ): The Boc group is often thermally unstable under basic aqueous conditions, but if it remains, treat the crude organic extract with TFA/DCM (1:[1][2]1) at RT for 1 hour.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Validation Criteria:

  • LC-MS: Single peak with expected Mass.

  • 1H NMR: Characteristic pyridine doublets (approx 8.5 ppm and 7.5 ppm) and pyrazole singlet/doublets.

Protocol: Kinase Inhibition Assay (Generic)

Validating the scaffold's biological activity.

System: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[2] Procedure:

  • Titration: Prepare 3-fold serial dilutions of the pyrazolyl-pyridine compound in DMSO (10 points).

  • Incubation: Incubate compound with Kinase (e.g., p38 MAPK) and substrate in assay buffer for 1 hour.

  • ATP Addition: Add ATP (at Km concentration) to initiate phosphorylation.

  • Detection: Add detection reagent (antibody/tracer). Read fluorescence/luminescence.

  • Data Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

Future Outlook: C-H Functionalization

The next frontier for this scaffold involves C-H activation .[1] Rather than relying on pre-functionalized halides, direct C-H arylation of the pyridine ring using the pyrazole as a directing group is becoming a powerful tool for late-stage functionalization, allowing for "magic methyl" scans and rapid analoging without de novo synthesis.[1][2]

References

  • Asciminib (Scemblix) Approval: FDA.[4] (2021).[4][6] FDA approves asciminib for Philadelphia chromosome-positive chronic myeloid leukemia.[4] Source:

  • Selpercatinib Mechanism: Drilon, A., et al. (2020).[1][2][4] Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine. Source:

  • Kinase Inhibitor Scaffolds: Roskoski, R. (2019).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Source:

  • Pyrazolyl-Pyridine Synthesis: Kotha, S., et al. (2021).[1][2] Recent advances in the synthesis of pyrazoles: A review. Tetrahedron. Source:

  • JNK3 Inhibitor SAR: Probst, G. D., et al. (2011).[1][2] Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Source:

  • Vericiguat Approval: FDA. (2021).[4][6] FDA approves vericiguat for chronic heart failure.[1][6] Source:

Sources

Comparative Scaffold Analysis: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine vs. Pyrimidine Analogs in Kinase Drug Discovery

[1]

Executive Summary: The Privileged Hinge-Binder

In the high-stakes arena of kinase inhibitor discovery, the 3-(1H-pyrazol-4-yl)pyridine and its pyrimidine analog represent two of the most versatile "privileged structures."[1] These scaffolds function primarily as hinge-binding motifs , where the pyrazole moiety forms critical hydrogen bonds with the kinase ATP-binding pocket (specifically the gatekeeper and hinge residues).[1]

The specific derivative 2-Chloro-3-(1H-pyrazol-4-yl)pyridine acts as a linchpin intermediate.[1] The C2-chlorine atom serves as a reactive handle for late-stage diversification via Nucleophilic Aromatic Substitution (

1

This guide dissects the bioactivity, synthetic utility, and physicochemical trade-offs between the Pyridine (1-nitrogen) and Pyrimidine (1,3-dinitrogen) cores, providing a roadmap for medicinal chemists navigating scaffold hopping strategies.

Chemical Architectonics: Pyridine vs. Pyrimidine Core

The choice between a pyridine and pyrimidine core is rarely arbitrary; it dictates the electronic landscape, metabolic stability, and solubility profile of the final inhibitor.

Electronic Distribution & Reactivity
  • Pyridine Core: Moderately electron-deficient.[1] The C2-position is activated for

    
    , but often requires elevated temperatures or strong nucleophiles.
    
  • Pyrimidine Core: Highly electron-deficient due to two nitrogen atoms.[1] The C2 and C4 positions are significantly more reactive toward nucleophiles. This allows for milder reaction conditions but can introduce metabolic liabilities (e.g., susceptibility to nucleophilic attack by glutathione).

Physicochemical Properties (The "Nitrogen Scan")
FeaturePyridine CorePyrimidine CoreImpact on Drug Design
LogP (Lipophilicity) HigherLowerPyrimidines improve aqueous solubility, critical for oral bioavailability.[1]
pKa (Basicity) ~5.2~1.3Pyridine nitrogen can accept H-bonds; Pyrimidine nitrogens are less basic but affect water networks.[1]
Metabolic Stability High (generally)VariablePyrimidines are prone to oxidative metabolism at C5 if unsubstituted.
H-Bonding 1 Acceptor2 AcceptorsPyrimidine offers an additional vector for water-mediated H-bonds in the solvent front.[1]

Bioactivity & SAR: Case Studies in Kinase Inhibition

The 3-(pyrazol-4-yl) moiety is a "master key" for the ATP-binding site.[1] The pyrazole NH typically donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu, Met residues).

Case Study: JNK3 Inhibition (Pyridine Superiority)

In a comparative SAR study targeting c-Jun N-terminal kinase 3 (JNK3) , researchers discovered a surprising trend where the pyridine core outperformed the pyrimidine analog.[1][2]

  • Mechanism: The pyridine core provided optimal steric complementarity without incurring the desolvation penalty associated with the more polar pyrimidine ring.

  • Data Point: The pyridine analog exhibited an

    
     of 160 nM , whereas the pyrimidine analogs showed reduced potency or selectivity issues against p38 MAPK [1].[2]
    
Case Study: c-Met and ALK (The Solubility Driver)

For targets like c-Met and ALK (Anaplastic Lymphoma Kinase), pyrimidine cores are often favored to counteract the lipophilicity of the "tail" groups required to occupy the hydrophobic back-pocket.[1]

  • Crizotinib Context: While Crizotinib itself utilizes a pyridine-based core (3-benzyloxy-2-aminopyridine), next-generation analogs frequently employ pyrimidine scaffolds to lower LogD and reduce protein binding.[1]

Structural Logic Diagram (DOT)

The following diagram illustrates the binding mode and the "Decision Tree" for scaffold selection.

ScaffoldLogicScaffoldCore Scaffold2-Cl-3-(Pyrazol-4-yl)-ArPyridinePyridine Core(1 Nitrogen)Scaffold->PyridineDesign ChoicePyrimidinePyrimidine Core(2 Nitrogens)Scaffold->PyrimidineDesign ChoiceSelectivityHigh Selectivity(Steric Fit)Pyridine->SelectivityJNK3JNK3 Inhibitors(Pyridine Preferred)Pyridine->JNK3SolubilityHigh Solubility(Low LogP)Pyrimidine->SolubilityReactivityHigh SnAr Reactivity(Mild Conditions)Pyrimidine->ReactivityALKALK/c-Met Inhibitors(Pyrimidine often used)Pyrimidine->ALKSolubility->ALKSelectivity->JNK3

Figure 1: Decision matrix for selecting Pyridine vs. Pyrimidine cores based on target requirements.

Experimental Protocols

Synthesis of the Core Scaffold

This protocol describes the construction of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura coupling.[1] This method is superior to constructing the pyrazole ring de novo as it allows for the use of commercially available boronic esters.

Reagents:

  • 2-Chloro-3-iodopyridine (1.0 equiv)[1]

  • (1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 equiv)[1]

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution)
    
  • 1,4-Dioxane (Solvent)[1]

Procedure:

  • Inertion: Charge a microwave vial with 2-Chloro-3-iodopyridine, pyrazole boronate, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and

    
     solution.
    
  • Coupling: Heat to 90°C for 4 hours (or 110°C in microwave for 30 min). Note: The 2-Cl is relatively stable under these conditions compared to the 3-I position.[1]

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a white/off-white solid.[1]

Functionalization of the 2-Chloro Handle ( )

This step differentiates the library.[1] The 2-Cl is displaced by an amine (the "tail").[1]

Procedure:

  • Dissolve the scaffold (1.0 equiv) in NMP or DMSO .

  • Add the desired amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Pyridine Protocol: Heat to 120-140°C (Microwave preferred) for 1-2 hours.

  • Pyrimidine Protocol: Heat to 60-80°C for 1-2 hours. Note the significantly milder conditions required for the pyrimidine analog.

Kinase Inhibition Assay (FRET-based)

To validate bioactivity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).[1]

Workflow:

  • Preparation: Prepare 3x serial dilutions of the synthesized inhibitor in DMSO.

  • Incubation: Mix Kinase (e.g., ALK or c-Met), Alexa Fluor® labeled Tracer, and Europium-labeled antibody in assay buffer.

  • Reaction: Add inhibitor solutions to the kinase mixture.

  • Readout: Incubate for 1 hour at room temperature. Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    .

Visualizing the Synthesis Pathway

SynthesisSM12-Chloro-3-iodopyridineCoreSCAFFOLD:2-Chloro-3-(pyrazol-4-yl)pyridineSM1->CoreSuzuki (Pd)SM2Pyrazole BoronateSM2->CorePathAPath A: Pyridine SnAr(140°C, Amine)Core->PathAPathBPath B: Pyrimidine Analog SnAr(80°C, Amine)Core->PathBIf Pyrimidine Core usedProdALibrary A: Pyridine Inhibitors(High Selectivity Potential)PathA->ProdAProdBLibrary B: Pyrimidine Inhibitors(High Solubility Potential)PathB->ProdB

Figure 2: Synthetic divergence showing the reactivity difference between scaffolds.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]

  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988). (Example of Pyrimidine/Pyrazole interactions in EGFR inhibitors). Source: Journal of Medicinal Chemistry.[3] URL:[Link][4]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. Source: ResearchGate / Afr. J. Biomed. Res. URL:[Link]

Therapeutic Potential of 3-(Pyrazol-4-yl)pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-(pyrazol-4-yl)pyridine scaffold represents a "privileged structure" in oncology drug discovery, distinguished by its ability to mimic the adenine ring of ATP. This bi-aryl system—comprising a pyridine ring coupled at the C3 position to the C4 position of a pyrazole—serves as a potent ATP-competitive inhibitor across multiple kinase families, most notably c-Jun N-terminal kinases (JNK) , p38 MAPK , and ALK/c-Met pathways.

Unlike fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines), the non-fused 3-(pyrazol-4-yl)pyridine scaffold offers torsional flexibility, allowing the molecule to adopt distinct conformations that fit into the ATP-binding pockets of kinases with varying gatekeeper residues. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic protocols, and mechanistic validation of these derivatives as precision oncology agents.

Chemical Biology & Pharmacophore Modeling

The "Hinge-Binder" Concept

The therapeutic potency of 3-(pyrazol-4-yl)pyridine derivatives stems from their ability to form hydrogen bonds with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

  • Acceptor Motif: The pyridine nitrogen (N1) often acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of a hinge residue (e.g., Met1199 in ALK or Met109 in p38).

  • Donor Motif: The pyrazole NH group serves as a hydrogen bond donor to the backbone carbonyl of the adjacent hinge residue (e.g., Glu1197 in ALK).

This dual-anchor binding mode mimics the N1 and N6 interaction of the natural ligand, ATP, effectively blocking phosphorylation activity.

Visualization: Kinase Binding Mode

The following diagram illustrates the pharmacophore model of a generic 3-(pyrazol-4-yl)pyridine inhibitor within the ATP-binding pocket.

G cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_inhibitor 3-(Pyrazol-4-yl)pyridine Scaffold Hinge_Met Hinge Residue (e.g., Met109/Met1199) Hinge_Glu Hinge Residue (e.g., Glu71/Glu1197) Gatekeeper Gatekeeper Residue (e.g., Thr106/Leu1196) Pyridine Pyridine Ring (Acceptor) Pyridine->Hinge_Met H-Bond (Acceptor) Pyrazole Pyrazole Ring (Donor) Pyridine->Pyrazole C3-C4 Bi-aryl Bond Pyrazole->Hinge_Glu H-Bond (Donor) Pyrazole->Gatekeeper Van der Waals R_Group R-Group (Solvent Exposed) Pyrazole->R_Group Substitution

Figure 1: Pharmacophore model showing the bidentate hydrogen bonding of the 3-(pyrazol-4-yl)pyridine scaffold to the kinase hinge region.

Target Landscape in Oncology

c-Jun N-terminal Kinase (JNK)

The JNK pathway is a critical regulator of apoptosis and cell survival. 3-(pyrazol-4-yl)pyridine derivatives have shown high potency against JNK3 , with selectivity over p38 MAPK depending on the substitution pattern.

  • Mechanism: Inhibition of JNK prevents the phosphorylation of c-Jun, blocking the transcription of AP-1 regulated genes involved in cell proliferation.

  • Application: Acute Myeloid Leukemia (AML) and multiple myeloma, where JNK signaling is often dysregulated.

ALK and c-Met

While Crizotinib utilizes a 5-(pyrazol-4-yl)pyridine isomer, the 3-(pyrazol-4-yl)pyridine scaffold is a proven bioisostere. These derivatives target the ATP pocket of ALK (Anaplastic Lymphoma Kinase), effective in NSCLC patients with EML4-ALK translocations.

  • Key Insight: The torsional rotation between the pyridine and pyrazole rings allows these molecules to accommodate mutations in the gatekeeper residue (e.g., L1196M) better than rigid fused systems.

Technical Synthesis Guide

The construction of the 3-(pyrazol-4-yl)pyridine scaffold relies heavily on Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups and high yields.

Optimized Synthetic Workflow

Reaction: 3-Bromopyridine derivative + 4-Pyrazoleboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (Cesium Carbonate) is preferred over Na₂CO₃ for sterically hindered substrates.

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.[1]

  • Condition: Microwave irradiation at 110°C for 30–60 minutes drastically improves yield compared to thermal reflux (12–24 hours).

Synthesis Diagram (DOT)

Synthesis Reactant1 3-Bromopyridine Derivative Step1 Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 110°C (MW) Reactant1->Step1 Reactant2 4-Pyrazoleboronic Acid/Ester Reactant2->Step1 Intermediate Crude Bi-aryl Intermediate Step1->Intermediate Step2 Purification (Flash Chromatography) Intermediate->Step2 Product 3-(Pyrazol-4-yl)pyridine Scaffold Step2->Product

Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for scaffold generation.

Experimental Protocols

Protocol: Microwave-Assisted Suzuki Coupling

Objective: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyridine.

  • Preparation: In a 10 mL microwave vial, combine:

    • 3-Bromopyridine (1.0 eq, 1.0 mmol)

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 1.2 mmol)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • Cs₂CO₃ (2.0 eq)[1]

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal the vial and purge with Nitrogen for 2 minutes. Irradiate in a microwave reactor at 110°C for 45 minutes .

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (20 mL), wash with water (2x) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

Protocol: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC₅₀ against JNK1/2 or ALK.

  • Reagents: Use the ADP-Glo™ Kinase Assay (Promega).

  • Enzyme Mix: Prepare 2x Kinase buffer containing recombinant JNK1 (5 ng/well).

  • Substrate: Prepare 2x ATP/Substrate mix (ATP concentration at K_m, typically 10 µM).

  • Incubation:

    • Add 2 µL of Compound (serially diluted in DMSO).

    • Add 4 µL of Kinase Enzyme. Incubate 10 min at RT.

    • Add 4 µL of ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Signaling Pathways & Mechanism of Action

The primary mechanism of action for these derivatives involves the interruption of phosphorylation cascades. In the context of JNK inhibition, the blockade prevents the stress-induced apoptotic signaling that paradoxically supports tumor survival in certain leukemias.

Pathway Diagram (DOT)

Signaling Stress Cellular Stress / GF (e.g., TNF-alpha, ROS) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK / p38 MAPK (Target Kinase) MAP2K->JNK Phosphorylation cJun c-Jun / ATF2 (Transcription Factors) JNK->cJun Phosphorylation Inhibitor 3-(Pyrazol-4-yl)pyridine Inhibitor Inhibitor->JNK ATP Competition (Inhibition) Outcome Gene Expression (Proliferation/Apoptosis) cJun->Outcome

Figure 3: Signal transduction cascade showing the point of intervention by 3-(pyrazol-4-yl)pyridine inhibitors.

References

  • Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors. Source: PubMed / NIH URL:[Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: PubMed / NIH URL:[Link]

  • Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Source: Journal of Medicinal Chemistry URL:[Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Chinese Chemical Letters URL:[Link]

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

The Strategic Utility of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine as a Core Intermediate in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The relentless pursuit of targeted therapies has identified protein kinases as a pivotal class of enzymes in oncology and inflammatory diseases. The design of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Within this landscape, certain heterocyclic scaffolds have emerged as "privileged structures" due to their unique ability to interact with the ATP-binding site of kinases. This guide provides a detailed technical analysis of one such scaffold intermediate: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine . We will explore its strategic importance, detail its synthesis, and demonstrate its application in the development of potent and selective kinase inhibitors, providing researchers and drug development professionals with a comprehensive resource on this high-value chemical entity.

The Pyrazole-Pyridine Moiety: A Privileged Scaffold in Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many diseases. The development of kinase inhibitors has therefore become a major focus of the pharmaceutical industry.[1] The pyrazole scaffold is a key building block in many FDA-approved kinase inhibitors, valued for its synthetic accessibility and versatile bioisosteric properties.[2]

The combination of a pyrazole ring with a pyridine ring creates a bicyclic-like, planar system that is exceptionally well-suited for targeting the kinase ATP-binding pocket. This efficacy stems from several key features:

  • Hydrogen Bonding: The pyrazole N-H group and the pyridine nitrogen atom can act as crucial hydrogen bond donors and acceptors, respectively. These interactions anchor the inhibitor to the "hinge region" of the kinase, a conserved backbone segment that is critical for ATP binding. The loss of the pyrazole N-H through methylation, for instance, has been shown to result in a complete loss of activity in certain FGFR inhibitors, underscoring its importance.[3]

  • Structural Rigidity: The scaffold provides a rigid and predictable orientation for appended substituents, allowing medicinal chemists to precisely probe different pockets within the active site to enhance potency and selectivity.

  • Vectors for Elaboration: The 2-chloro substituent on the pyridine ring and the various positions on the pyrazole ring serve as strategic vectors for chemical modification. The chlorine atom, in particular, is a versatile handle for introducing a wide range of functionalities via cross-coupling reactions.[4]

This scaffold has been successfully incorporated into inhibitors targeting a diverse range of kinases, including c-Jun N-terminal kinase (JNK), Protein Kinase B (Akt), PIM-1, and Tropomyosin receptor kinases (TRKs), demonstrating its broad utility in cancer and inflammatory disease research.[1][5][6][7]

Synthesis and Chemical Profile of the Intermediate

The efficient and scalable synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1563529-57-6) is critical for its use in drug discovery programs.[8] A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which joins the two heterocyclic rings.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-C bond between the pyridine and pyrazole rings. This leads to two readily available or easily synthesized starting materials: a halogenated pyridine and a pyrazole boronic acid or ester.

G Target 2-Chloro-3-(1H-pyrazol-4-yl)pyridine Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect SM1 2-Chloro-3-bromopyridine Disconnect->SM1 SM2 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole Boronic Ester) Disconnect->SM2

Caption: Retrosynthetic analysis via Suzuki coupling.

Detailed Synthetic Protocol: Suzuki Coupling

This protocol outlines a representative synthesis of the target intermediate.

Step 1: Preparation of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-bromopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to reflux (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-chloro-3-(1H-pyrazol-4-yl)pyridine.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the protons on both the pyridine and pyrazole rings.

  • ¹³C NMR: Resonances for all 8 carbon atoms in the structure.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₆ClN₃ (179.60 g/mol ).[8]

Application in Kinase Inhibitor Development: Case Studies

The true value of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is realized when it is elaborated into highly potent and selective kinase inhibitors. The "chloro" group serves as a key attachment point for introducing moieties that can occupy other regions of the ATP binding site, thereby fine-tuning the inhibitor's biological activity.

Case Study 1: JNK (c-Jun N-terminal Kinase) Inhibitors

The JNK signaling pathway is implicated in inflammatory diseases and neuronal apoptosis. The development of selective JNK inhibitors is a significant therapeutic goal. Researchers have successfully used the 4-(pyrazol-3-yl)-pyridine scaffold as a core for novel JNK inhibitors.[1]

G Stress Stress Stimuli (Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis Inhibitor JNK Inhibitor (Pyrazolyl-Pyridine Core) Inhibitor->JNK

Caption: Simplified JNK signaling pathway and point of inhibition.

In this series, the 2-chloro position of the pyridine ring was functionalized with various anilines via a Buchwald-Hartwig amination reaction. This modification allowed for the exploration of the solvent-exposed region of the JNK active site, leading to compounds with potent inhibitory activity.[1]

Table 1: Structure-Activity Relationship (SAR) of JNK3 Inhibitors

Compound IDR¹ (on Pyrazole)R² (Aniline Substituent)JNK3 IC₅₀ (µM)
1 H4-morpholino0.63
7 Me4-morpholino1.45
12 H3-aminosulfonylphenyl0.057
13 Me3-aminosulfonylphenyl0.041
Data adapted from published research.[1]

This data highlights that while N-alkylation of the pyrazole sometimes decreases potency (cf. 1 vs 7), strategic modification at the 2-position of the pyridine ring can lead to highly potent inhibitors (12 and 13).[1]

Case Study 2: Dual FLT3 and Aurora Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are critical targets in acute myeloid leukemia (AML). A dual inhibitor could offer enhanced therapeutic benefits. An imidazo[4,5-b]pyridine-based inhibitor was developed where a dimethyl-pyrazol-4-yl group, analogous to our core intermediate, was installed.[9][10] This substituent proved to be optimal for achieving high potency against both kinase families.[10]

Table 2: Potency of a Dual Kinase Inhibitor

Kinase TargetKd (nM)
Aurora-A7.5
Aurora-B48
FLT36.2
FLT3-ITD38
FLT3(D835Y)14
Data represents binding affinity (Kd) for compound 27e from published research.[9][10]

This example demonstrates how the pyrazolyl-pyridine motif contributes to a highly effective inhibitor profile against multiple clinically relevant targets.

G cluster_kinase Kinase Active Site Hinge Hinge Region (Backbone NH) Inhibitor Pyridine Ring Pyrazole Ring R-Group Inhibitor:f0->Hinge H-Bond Acceptor Inhibitor:f1->Hinge H-Bond Donor (N-H)

Caption: General binding mode of pyrazolyl-pyridine inhibitors.

Experimental Workflow: From Intermediate to Final Product

The following protocol details a common subsequent reaction, demonstrating how the 2-chloro group is utilized as a synthetic handle.

Protocol: Buchwald-Hartwig Amination

This reaction couples an aniline derivative to the 2-position of the pyridine ring, displacing the chlorine atom.

  • Reagents: To a microwave vial, add 2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 eq), the desired aniline (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine ligand like Xantphos (0.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).[1]

  • Solvent: Add a degassed anhydrous solvent, such as 1,4-dioxane.

  • Reaction: Seal the vial and heat in a microwave reactor to 130 °C for 1 hour, or alternatively, heat conventionally at reflux until the reaction is complete (monitored by TLC/LC-MS).[1]

  • Workup and Purification: Cool the mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue using column chromatography or preparative HPLC to obtain the final N-aryl-3-(1H-pyrazol-4-yl)pyridin-2-amine product.

Conclusion and Future Perspectives

2-Chloro-3-(1H-pyrazol-4-yl)pyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable foundation for the development of targeted kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region, combined with the synthetic versatility of the 2-chloro position, makes it an invaluable tool for medicinal chemists.

The continued exploration of this scaffold is likely to yield novel inhibitors for a growing list of kinase targets. Furthermore, its rigid core structure makes it an ideal candidate for incorporation into more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where precise vector positioning is paramount. As the demand for highly selective and potent therapeutics continues to grow, the importance of core intermediates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine in the drug discovery pipeline is set to increase.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure. Chembeez.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry.
  • The Role of 4-Chloro-3-pyridinesulfonamide in Novel Drug Development. Acme Synthesis.

Sources

Structure-activity relationship (SAR) of 2-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of 2-Chloropyridine Derivatives

Executive Summary The 2-chloropyridine scaffold represents a duality in medicinal and agrochemical chemistry: it serves simultaneously as a high-utility electrophilic intermediate for nucleophilic aromatic substitution (


) and as a distinct, bioactive pharmacophore in its own right. This technical guide analyzes the structural determinants that govern these two roles, focusing on the 2-chloropyridine moiety’s critical function in blockbuster neonicotinoid insecticides (e.g., Imidacloprid) and modern anticoagulants (e.g., Edoxaban).

The Pharmacophore & Chemical Space

The 2-chloropyridine ring is characterized by the electron-deficient nature of the pyridine nitrogen, which activates the C2-position for nucleophilic attack. However, when the chlorine atom is retained in the final molecule, it imparts specific physicochemical properties—enhanced lipophilicity (


), metabolic stability, and a distinct electrostatic potential surface (sigma-hole)—that are critical for receptor binding.

Key Physicochemical Parameters:

  • Dipole Moment: The vector sum of the pyridine lone pair and the C-Cl bond creates a strong dipole, influencing orientation in the binding pocket.

  • Lipophilicity: The chlorine substituent increases logP significantly compared to the parent pyridine, aiding membrane permeability.

  • Metabolic Blockade: The C-Cl bond at the 2-position (or 6-position, depending on numbering) effectively blocks oxidative metabolism at the most reactive site adjacent to the nitrogen.

SAR Analysis: The Retained Chlorine (Pharmacophore)

In this context, the chlorine atom is not a leaving group but a critical binding element. The most prominent examples are the chloropyridinyl neonicotinoids .

The "Magic Bullet" of Neonicotinoids

In compounds like Imidacloprid and Acetamiprid , the 6-chloropyridin-3-yl moiety (often synthesized from 2-chloro-5-methylpyridine) is essential for high-affinity binding to the insect nicotinic acetylcholine receptor (nAChR).

  • The Chlorine Atom (C6 position relative to N):

    • Role: Provides a hydrophobic anchor that fits into a complementary lipophilic sub-pocket of the nAChR.

    • SAR Insight: Replacement of Cl with H, F, or alkyl groups drastically reduces insecticidal potency. The Cl atom contributes to the specific electronegative tip required for the "super-agonist" effect on insect receptors while maintaining selectivity over mammalian receptors.

  • The Methylene Bridge (C3 position relative to N):

    • Role: Connects the aromatic head to the pharmacophore's "toxicophore" (e.g., the nitroguanidine tail).

    • SAR Insight: Flexibility is key here. Rigidification often leads to loss of activity, whereas the methylene spacer allows the chloropyridine head to orient correctly in the ligand-binding domain (LBD).

Human Therapeutics: Factor Xa Inhibitors

In human medicine, the Edoxaban molecule utilizes a 5-chloropyridin-2-yl group.

  • SAR Insight: Here, the chloropyridine ring acts as a rigid, lipophilic spacer that positions the amide hydrogen bond donors. The chlorine atom fills a specific hydrophobic pocket in the Factor Xa active site, enhancing potency (

    
     in the nanomolar range) and improving oral bioavailability.
    
SAR Visualization

The following diagram illustrates the functional differentiation of the pyridine ring positions.

SAR_Map Core 2-Chloropyridine Scaffold Pos2 Position 2 (Cl) Bioactive Anchor Core->Pos2 Pharmacophore: Hydrophobic Interaction (nAChR Binding) Pos3 Position 3 Steric Modulation Core->Pos3 Ortho-Substitution impacts Planarity Pos5 Position 5 Linker Attachment Core->Pos5 Vector for Derivatization (e.g. Imidacloprid) Pos6 Position 6 Metabolic Soft Spot Core->Pos6 Site of Oxidative Metabolism (if unsubstituted) Pos2->Pos5 Synergistic Effect: Electron Withdrawal Activates Pos 2

Figure 1: Functional mapping of the 2-chloropyridine scaffold. Position 2 (Cl) is critical for receptor affinity in neonicotinoids, while Position 5 serves as the primary attachment point for the rest of the molecule.

SAR Analysis: The Displaced Chlorine (Synthetic Handle)

For many drug discovery campaigns, 2-chloropyridine is a starting material. The SAR here focuses on the reactivity of the C-Cl bond toward


 reactions to generate 2-amino or 2-alkoxy pyridines.
  • Electronic Effects: Electron-withdrawing groups (EWGs) at C3 or C5 (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) significantly lower the activation energy for nucleophilic displacement of the chlorine.
  • Steric Effects: Substituents at C3 can sterically hinder the approach of nucleophiles, requiring higher temperatures or transition-metal catalysis (Buchwald-Hartwig) instead of classical

    
    .
    

Synthetic Pathway to Key Intermediates: The synthesis of the ubiquitous 2-chloro-5-(chloromethyl)pyridine (CCMP) —the precursor to Imidacloprid—demonstrates the industrial scalability of this scaffold.

Synthesis_Workflow Start 3-Methylpyridine Step1 2-Amino-5-methylpyridine Start->Step1 Tschitschibabin Rxn (NaNH2, Heat) Step2 2-Chloro-5-methylpyridine Step1->Step2 Sandmeyer Rxn (NaNO2, HCl, CuCl) End CCMP (2-Chloro-5-chloromethylpyridine) Step2->End Radical Chlorination (Cl2, UV or Initiator) Product Imidacloprid (Neonicotinoid) End->Product Coupling w/ Nitroguanidine deriv.

Figure 2: Industrial synthetic route from 3-methylpyridine to the active neonicotinoid Imidacloprid, highlighting the installation and retention of the critical 2-chloro substituent.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)

This protocol describes the radical chlorination of 2-chloro-5-methylpyridine, a critical step for accessing neonicotinoid derivatives.

Reagents:

  • 2-Chloro-5-methylpyridine (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas (

    
    )
    
  • Catalytic initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent: Carbon tetrachloride (

    
    ) or Acetonitrile (
    
    
    
    ) (Note:
    
    
    is toxic;
    
    
    is a greener alternative for NCS reactions).

Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylpyridine (10 mmol) in anhydrous acetonitrile (50 mL).

  • Addition: Add NCS (11 mmol) and AIBN (0.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert nitrogen atmosphere. Monitor the reaction by TLC (Hexane:EtOAc 4:1) or GC-MS. The reaction typically requires 3–6 hours.

  • Work-up: Cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 2-chloro-5-(chloromethyl)pyridine as a colorless to pale yellow oil.

    • Self-Validation Check:

      
       NMR should show a singlet around 
      
      
      
      4.5-4.6 ppm (corresponding to
      
      
      ) and the disappearance of the methyl singlet (
      
      
      2.3 ppm).
Protocol B: Nucleophilic Substitution ( ) for 2-Amino Derivatives

Used when the target is a 2-aminopyridine derivative, displacing the chlorine.

Reagents:

  • 2-Chloropyridine derivative (1.0 eq)

  • Primary Amine (

    
    ) (1.2 - 1.5 eq)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    

Methodology:

  • Setup: Combine the 2-chloropyridine substrate and the amine in DMF (0.5 M concentration).

  • Activation: Add the inorganic base (

    
    ).
    
  • Heating: Heat the reaction to 100–120°C. (Note: Unactivated 2-chloropyridines require high heat; if an EWG like

    
     is present at C3/C5, lower temperatures (60°C) are sufficient).
    
  • Work-up: Pour the reaction mixture into ice water. If the product precipitates, filter it. If not, extract with Ethyl Acetate (

    
    ).
    
  • Validation: The disappearance of the characteristic C-Cl stretch in IR (approx. 1050-1100

    
    ) and the appearance of N-H signals in NMR confirm substitution.
    

Quantitative Data Summary

Compound ClassKey DerivativeRole of 2-ClTarget ReceptorActivity Metric
Neonicotinoid ImidaclopridPharmacophore (Binding)Insect nAChR

(Honeybee): ~4 ng/bee
Neonicotinoid AcetamipridPharmacophore (Binding)Insect nAChR

(Rat): 217 mg/kg
Anticoagulant EdoxabanStructural/BindingFactor Xa

: 0.561 nM
Intermediate 2-ChloropyridineElectrophileSynthetic PrecursorN/A

References

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science. Retrieved from [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Furugori, T., et al. (2015). Discovery and SAR of Edoxaban (DU-176b): A Potent, Orally Active, and Specific Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yamamoto, I., et al. (1998).[2] Structure-activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]

  • Maraiya, S., et al. (2016). A Review on Synthesis of 2-Chloropyridine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility and handling of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine in aprotic polar solvents (DMSO, DMF). It is designed for researchers requiring high-fidelity stock solutions for biological assays or synthetic intermediates.

Executive Summary

2-Chloro-3-(1H-pyrazol-4-yl)pyridine (MW: 179.61 g/mol ) exhibits high solubility in DMSO and DMF, typically exceeding 50 mM (approx. 9 mg/mL) at ambient conditions. This high solubility is driven by the strong hydrogen-bond accepting nature of these solvents, which effectively solvates the pyrazole N-H donor.

However, the 2-chloro substituent introduces a latent electrophilic site. While stable in pure DMSO/DMF, this compound is susceptible to Nucleophilic Aromatic Substitution (


) if the solution contains nucleophilic impurities (amines, thiols) or is subjected to thermal stress (>60°C).

Physicochemical Profile & Solvation Thermodynamics

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent lattice.

PropertyValueImplication for Solubility
Molecular Weight 179.61 g/mol Low MW favors rapid dissolution kinetics.
LogP (Predicted) ~1.7Moderate lipophilicity; poor water solubility, high affinity for organic matrices.
H-Bond Donors 1 (Pyrazole NH)Critical: Requires a solvent capable of H-bond acceptance (e.g., DMSO oxygen).
H-Bond Acceptors 3 (Pyridine N, Pyrazole N)Interacts with solvent dipoles.
pKa (Pyrazole) ~14 (Neutral/Weak Acid)Stable in neutral organic solvents; deprotonation requires strong base.
The Solvation Mechanism

In the solid state, 2-Chloro-3-(1H-pyrazol-4-yl)pyridine likely forms an intermolecular hydrogen-bonded network (Pyrazole-NH


 Pyridine-N). Dissolution requires breaking this lattice energy.
  • DMSO/DMF Role: These solvents act as potent Lewis Bases . The sulfoxide oxygen (DMSO) or amide oxygen (DMF) acts as a hydrogen bond acceptor, coordinating with the pyrazole proton. This interaction disrupts the crystal lattice more effectively than non-polar solvents (e.g., Toluene) or weak acceptors (e.g., Acetonitrile).

Solubility Data & Solvent Selection

Predicted Solubility Ranges

Based on structural analogues (e.g., 2-(1H-pyrazol-3-yl)pyridine) and solvation parameters.

SolventSolubility RatingEstimated ConcentrationPrimary Interaction
DMSO Excellent > 100 mM (>18 mg/mL)Strong H-Bond Acceptor / Dipole-Dipole
DMF Excellent > 100 mM (>18 mg/mL)Strong H-Bond Acceptor
Ethanol Moderate10 - 50 mMH-Bond Donor/Acceptor (Amphiprotic)
Water Poor< 1 mMHydrophobic Effect dominates
Stability Warning: The Risk

The 2-position chlorine on the pyridine ring is activated by the ring nitrogen.

  • Risk: In polar aprotic solvents (DMSO/DMF), the reaction rate of nucleophilic substitution increases significantly due to the solvation of cations leaving anions "naked" and reactive.

  • Constraint: Avoid adding nucleophiles (e.g., primary amines, hydroxide) to DMSO stocks of this compound unless a reaction is intended.

Experimental Protocol: Preparation of High-Fidelity Stocks

Objective: Prepare a stable 50 mM stock solution in DMSO.

Materials
  • Compound: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (>95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC,

    
    99.9%).
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Workflow Diagram

The following logic flow ensures solubilization while mitigating degradation risks.

DissolutionProtocol Start Start: Weigh Compound (Target: 50 mM) SolventAdd Add Anhydrous DMSO (Room Temp, 20-25°C) Start->SolventAdd Vortex Vortex Mixing (30-60 seconds) SolventAdd->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Bath Sonication (Max 5 mins, <30°C) Check->Sonicate No (Particulates) Storage Storage: -20°C, Desiccated Check->Storage Yes Sonicate->Check QC QC Check (Optional): LC-MS Purity Storage->QC Periodic

Figure 1: Step-by-step dissolution workflow for preparing stable stock solutions.

Step-by-Step Procedure
  • Weighing: Weigh approx. 9.0 mg of compound into a tared amber vial.

  • Calculation: Calculate the required volume of DMSO (

    
    ).
    
    • Example: For 9.0 mg (0.05 mmol), add 1.0 mL DMSO to achieve 50 mM.

  • Addition: Add DMSO slowly down the side of the vial to wash down powder.

  • Agitation: Vortex vigorously for 30 seconds.

    • Note: If the solution remains cloudy, apply bath sonication for 2-5 minutes. Do not heat above 40°C to prevent degradation.

  • Inspection: Invert the vial. The solution should be optically clear with no "schlieren" lines or precipitate.

Troubleshooting & Best Practices

Issue: Precipitation upon Freeze-Thaw

DMSO has a high freezing point (18.5°C). Repeated freeze-thaw cycles can induce crystal nucleation, especially if moisture enters the vial (DMSO is hygroscopic).

  • Solution: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated cycling.

  • Recovery: If precipitation occurs, warm the vial to 37°C for 5 minutes and vortex. Ensure full re-dissolution before use.

Issue: "Crash-out" in Aqueous Media

When diluting DMSO stocks into aqueous buffers (e.g., for cell assays), the compound may precipitate due to the "solvent shift" effect.

  • Limit: Keep final DMSO concentration < 1% (v/v).

  • Protocol: Add the DMSO stock to the buffer while vortexing the buffer rapidly. Do not add buffer to the DMSO stock.

Analytical Verification

For critical applications, verify the integrity of the stock solution using LC-MS.

  • Expected Mass:

    
     (Characteristic Chlorine 3:1 isotope pattern).
    
  • Purity Check: Ensure no hydrolysis product (2-Hydroxy-3-(1H-pyrazol-4-yl)pyridine) is observed, which would appear at

    
    .
    

References

  • PubChem. 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (Compound). National Library of Medicine. Available at: [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation thermodynamics and solvent selection).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for reactivity of 2-chloropyridines and SNAr mechanisms).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Advanced Technical Guide: History and Development of Pyrazolyl-Pyridine Based JNK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The c-Jun N-terminal kinases (JNKs) are pivotal mediators of stress signaling, apoptosis, and neurodegeneration. While early inhibitors like SP600125 provided proof-of-concept, they lacked the selectivity and physicochemical properties required for clinical utility. The development of the pyrazolyl-pyridine scaffold represents a watershed moment in JNK inhibitor medicinal chemistry. This guide details the transition from earlier pyrimidine-based hits to the optimized pyrazolyl-pyridine series, analyzing the Structure-Activity Relationship (SAR) drivers that enabled nanomolar potency and high isoform selectivity (particularly for JNK3).

Scientific Context: The JNK Signaling Architecture

To understand the design logic of pyrazolyl-pyridine inhibitors, one must first visualize the signaling bottleneck they target. JNKs (JNK1, JNK2, JNK3) are the terminal kinases in a phosphorylation cascade triggered by environmental stress (UV, oxidative stress) or inflammatory cytokines.[1]

JNK Signaling Pathway Diagram

JNK_Pathway cluster_stimuli Extracellular Stimuli cluster_map3k cluster_map2k cluster_jnk MAPK Level (Target) cluster_substrates UV UV Radiation ASK1 ASK1 UV->ASK1 Cytokines TNF-α / IL-1β TAK1 TAK1 Cytokines->TAK1 ROS Oxidative Stress ROS->ASK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 TAK1->MKK4 TAK1->MKK7 MEKK1 MEKK1 MEKK1->MKK4 JNK1 JNK1 (Systemic) MKK4->JNK1 JNK2 JNK2 (Systemic) MKK4->JNK2 JNK3 JNK3 (CNS Specific) MKK4->JNK3 MKK7->JNK1 MKK7->JNK2 MKK7->JNK3 cJun c-Jun JNK1->cJun JNK2->cJun JNK3->cJun ATF2 ATF-2 JNK3->ATF2 Elk1 Elk-1

Figure 1: The JNK signaling cascade.[1][] Note the convergence of multiple MAP3Ks onto MKK4/7, which then activate the JNK isoforms. JNK3 is a primary target for neurodegenerative indications due to its CNS-restricted expression.

History & Scaffold Evolution: The Pyrimidine-to-Pyridine Shift

The development of pyrazolyl-pyridine inhibitors was not a de novo discovery but an evolutionary optimization from earlier 4-pyrazolyl-pyrimidine scaffolds.

The Pyrimidine Limitation

Early high-throughput screening campaigns identified pyrimidine-based compounds as potent JNK inhibitors. However, these early hits often suffered from:

  • Poor Pharmacokinetics (PK): High clearance and low oral bioavailability.

  • Off-Target Activity: Significant inhibition of p38 MAPK, a closely related kinase with a similar ATP-binding pocket.

  • CYP Inhibition: The pyrimidine core was frequently associated with CYP450 inhibition, complicating metabolic stability.

The Pyridine Solution (The "Vertex/Scripps" Pivot)

Researchers, notably teams at The Scripps Research Institute and Vertex Pharmaceuticals, hypothesized that replacing the central pyrimidine ring with a pyridine ring would maintain the critical hydrogen bond acceptor/donor geometry required for hinge binding while altering the electronic properties to improve physicochemical parameters [1].

Key Outcome: The switch to the 4-(pyrazol-3-yl)-pyridine scaffold resulted in:

  • Maintained/Improved Potency: IC50 values often dropped from micromolar to low nanomolar ranges.

  • Enhanced Selectivity: The subtle change in the vector of the substituents allowed for better exploitation of the JNK3 specific hydrophobic pockets (Selectivity > 1000-fold over p38 in optimized analogs) [2].

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this class is defined by three critical regions on the scaffold.

SAR Map of Pyrazolyl-Pyridine

SAR_Map Core Pyridine Core (Central Scaffold) R2 R2: Pyridine C-2/C-6 (Hinge Interaction) Core->R2 Pyridine Substitution R1 R1: Pyrazole N-Substitution (Solubility & Selectivity) R1->Core Attached at Pyrazole N R3 R3: Pyrazole C-5 (Hydrophobic Pocket) R3->Core Attached at Pyrazole C

Figure 2: SAR functional regions of the pyrazolyl-pyridine scaffold.

Detailed SAR Analysis
RegionModificationEffect on Potency/SelectivityMechanistic Insight
Pyridine Core Replacement of PyrimidineIncreased Potency The pyridine nitrogen aligns optimally with the hinge region (Met149 in JNK3), forming a critical H-bond.
R1 (Pyrazole N) Methyl vs. BenzylBenzyl > Methyl Bulky hydrophobic groups (Benzyl) target the hydrophobic region II, improving affinity. Simple alkyls reduce potency.
R1 (Pyrazole N) Polar tails (e.g., morpholine)Decreased Potency While improving solubility, polar groups here often clash with the hydrophobic gatekeeper residues.
R3 (Pyrazole C-5) Aryl substitutionVariable Substitution here dictates isoform selectivity. 4-Fluorophenyl often boosts JNK3 potency but loses selectivity against p38 [1].[1]
Pyridine C-2 Amino/Amido groupsCritical for Hinge Binding This moiety acts as the primary H-bond donor to the kinase hinge backbone.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on the most successful synthetic and assay routes described in the literature [1, 2].

Synthesis: Suzuki-Miyaura Coupling Route

This modular approach allows for the independent variation of the pyrazole and pyridine components.

Reagents:

  • A: 4-Bromopyridine derivative (e.g., 2-chloro-4-bromopyridine).

  • B: (1H-pyrazol-3-yl)boronic acid derivative.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: Na2CO3 or K3PO4.

Step-by-Step Protocol:

  • Preparation: In a sealed tube, dissolve Reagent A (1.0 eq) and Reagent B (1.1 eq) in a mixture of DME/Water (4:1 v/v).

  • Degassing: Bubble Nitrogen through the solution for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and Na2CO3 (2.0 eq).

  • Reaction: Heat to 90°C for 12 hours under N2 atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H-NMR and LC-MS (Expect M+H peak corresponding to coupled product).

Biochemical Assay: LanthaScreen™ Eu Kinase Binding

A self-validating FRET-based assay is recommended over radiometric assays for high-throughput screening due to lower noise and lack of radioactive waste.

Principle: Detects the binding of an Alexa Fluor® 647-labeled tracer to the kinase active site, monitored by a Europium-labeled anti-tag antibody.

Protocol:

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Mix: Dilute JNK3 (5 nM final) and Eu-anti-His antibody (2 nM final) in buffer.

  • Inhibitor Addition: Add 5 µL of test compound (in DMSO) to 384-well plate.

  • Tracer Addition: Add Kinase Tracer 199 (10 nM final).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Calculation: Calculate IC50 based on the emission ratio (665/615).

Case Study: Optimization Data

The following table summarizes the leap in performance when moving from the pyrimidine series to the optimized pyrazolyl-pyridine series (Data synthesized from [1, 3]).

Compound IDCore ScaffoldR1 SubstituentJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
Cmpd 1 (Early) PyrimidineMethyl630>20,000>30x
Cmpd 12 Pyridine H160 >20,000>125x
Cmpd 13 Pyridine H (5-Cl on Pyridine)80 >20,000>250x
SR-3576 AminopyrazoleN-Phenyl7 >20,000>2800x

Analysis: The transition to the pyridine core (Cmpd 12) immediately improved potency by ~4-fold. Further optimization of the pyrazole nitrogen (SR-3576) resulted in single-digit nanomolar potency with exceptional selectivity against p38, a critical requirement for avoiding side effects in chronic treatments.

References

  • Noël, R., et al. (2011).[3] "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.[3] Link

  • Kamenecka, T. M., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 284(19), 12853-12861. Link

  • Cui, J., et al. (2023). "Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells." Chemical Biology & Drug Design. Link

Sources

Methodological & Application

Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-(1H-pyrazol-4-yl)pyridines: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,3-Disubstituted Pyridines in Drug Discovery

The 2,3-disubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific functionalization at the 2- and 3-positions allows for precise modulation of a molecule's physicochemical properties and its interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for a particularly valuable building block: 2-chloro-3-(1H-pyrazol-4-yl)pyridine. This substrate presents unique challenges due to the electronic nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen-containing heterocycles.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from mechanistic principles to practical, field-proven protocols.

The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 (Base activated) PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical challenge with substrates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine is the potential for the pyridine and pyrazole nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency. This phenomenon, often referred to as the "2-pyridyl problem," necessitates careful selection of ligands that can shield the palladium center and promote the desired catalytic activity.[3]

Optimizing the Reaction: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for analogous couplings of 2-chloropyridines and pyrazole derivatives, providing a valuable starting point for optimization.

EntryAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane10024~75%[4]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O10018~85%[5]
33-Thienylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2.5)DMF/EtOH/H₂O100 (MW)0.5-0.790%[3]
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O802~90%[6]
5Pyridine-3-boronic acidPd(Amphos)Cl₂ (0.04)-K₂CO₃ (2)DME851.550%
61-Boc-pyrazole-4-boronic acid pinacol esterPdCl₂(PPh₃)₂ (cat.)-Na₂CO₃ (1M aq)THF100-28%[7]

Note: Yields are based on analogous systems and may vary for the specific coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine.

Recommended Protocol: Suzuki-Miyaura Coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine

This protocol provides a robust starting point for the synthesis of 2-aryl-3-(1H-pyrazol-4-yl)pyridines. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Protocol 1: Conventional Heating

Materials:

  • 2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 (2nd Generation) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-3-(1H-pyrazol-4-yl)pyridine, the arylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.

Materials:

  • 2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Water (degassed)

Procedure:

  • In a microwave reaction vial, combine 2-chloro-3-(1H-pyrazol-4-yl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and cesium carbonate.

  • Add degassed DME and water (typically a 10:4 v/v ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-40 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Reactants: - 2-chloro-3-(1H-pyrazol-4-yl)pyridine - Arylboronic acid - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat with Stirring (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Characterized Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Use a fresh batch of catalyst and ligands.- Thoroughly degas solvents with an inert gas.- Ensure the purity of starting materials.
Protodeboronation - Presence of water with certain bases- Prolonged reaction times at high temperatures- Use anhydrous conditions if possible.- Consider using a boronic ester instead of a boronic acid.- Optimize for shorter reaction times, potentially with microwave heating.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Ensure rigorous degassing of the reaction mixture.- Screen different bases to facilitate transmetalation.
Catalyst Decomposition (black precipitate) - High temperature- Inappropriate ligand- Lower the reaction temperature and extend the reaction time.- Use bulky, electron-rich ligands like XPhos or SPhos to stabilize the catalyst.

Conclusion

The Suzuki-Miyaura coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is a powerful transformation for the synthesis of medicinally relevant 2,3-disubstituted pyridines. While the substrate presents challenges due to potential catalyst inhibition, these can be overcome through the careful selection of modern catalyst systems, particularly those employing bulky phosphine ligands or N-heterocyclic carbenes, and the optimization of reaction conditions. Both conventional heating and microwave-assisted protocols offer viable routes to the desired products. This guide provides a solid foundation for researchers to successfully implement and adapt this crucial reaction in their synthetic endeavors.

References

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. (URL: [Link])

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. (URL: [Link])

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. (URL: [Link])

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Duncton, M. A. J., et al. (2019). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Das, P., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. (URL: [Link])

  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (URL: [Link])

  • ResearchGate. Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. (URL: [Link])

  • Seven Chongqing Chemdad Co., Ltd. XPhos Pd G2. (URL: [Link])

  • Kemmitt, P., et al. (2012). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron. (URL: [Link])

  • Bouillon, A., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. (URL: [Link])

  • Myers, A. G. The Suzuki Reaction. (URL: [Link])

  • Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (URL: [Link])

  • Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. (URL: [Link])

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])

  • RSC Publishing. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (URL: [Link])

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (URL: [Link])

  • Google Patents. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (URL: )
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. (URL: [Link])

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])

  • Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. (URL: )
  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. (URL: [Link])

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. (URL: [Link])

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. (URL: [Link])

Sources

Application Note: Strategic Protection of 1H-Pyrazol-4-yl Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazole moiety is a cornerstone of modern medicinal chemistry, particularly in kinase inhibitor design. However, the free NH group (


) presents a dual challenge: it is both a hydrogen bond donor and a nucleophile. This duality leads to catalyst poisoning in cross-couplings and regiochemical ambiguity (N1 vs. N2) during functionalization.

This guide details the strategic selection and application of three industry-standard protecting groups (PGs): p-Methoxybenzyl (PMB) , Tetrahydropyranyl (THP) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) . Unlike generic organic synthesis texts, this note focuses on the specific nuances of the pyrazole ring, including tautomeric trapping and deprotection-induced side reactions.

The Core Challenge: The Tautomer Trap

Before selecting a PG, one must understand the substrate. 3-substituted pyrazoles exist in rapid tautomeric equilibrium.

  • The Trap: When you protect a 3-substituted pyrazole, you lock it into a specific regioisomer (N1-protected or N2-protected).

  • The Rule: Under thermodynamic control (reversible conditions), protection usually occurs at the less sterically hindered nitrogen . However, under kinetic control (irreversible alkylation, e.g., NaH + SEM-Cl), mixtures often result unless the steric bias is significant.

Strategic Selection Matrix

Do not choose a PG based on habit. Choose based on the downstream chemistry.

PG_Selection Start Start: Downstream Conditions? AcidSens Is the molecule Acid Sensitive? Start->AcidSens BaseSens Is the molecule Base Sensitive? AcidSens->BaseSens No UseSEM Select SEM (Orthogonal to Acid/Base, Directs Lithiation) AcidSens->UseSEM Yes (High Sensitivity) Lithiation Do you need to Lithiate (C5)? BaseSens->Lithiation No UsePMB Select PMB (Stable to Base, Oxidative Cleavage) BaseSens->UsePMB Yes (PMB is Base Stable) Lithiation->UseSEM Yes (C-H Activation) UseTHP Select THP (Cheap, Acid Labile, No Lithiation) Lithiation->UseTHP No (General Purpose)

Figure 1: Decision matrix for pyrazole nitrogen protection.

Deep Dive: p-Methoxybenzyl (PMB)

Profile: The "Safety Net." Best For: Scale-up where cost is a factor, and substrates sensitive to fluoride but stable to oxidation.

Mechanism of Action

PMB is an alkyl protecting group. The electron-donating methoxy group makes the benzyl carbon more electron-rich, allowing for oxidative cleavage (single-electron transfer) or acid-catalyzed solvolysis (stabilized carbocation).

Protocol: PMB Protection

Reagents: 4-Methoxybenzyl chloride (PMB-Cl), Potassium Carbonate (


), Acetonitrile (ACN).
  • Setup: Charge a reaction vessel with the 1H-pyrazole (1.0 equiv) and ACN (10 vol).

  • Base Addition: Add powdered

    
     (2.0 equiv). Note: NaH can be used for faster kinetics, but 
    
    
    
    is milder and avoids "runaway" exotherms on scale.
  • Alkylation: Add PMB-Cl (1.1 equiv) dropwise at RT.

  • Monitoring: Heat to 60°C. Monitor by TLC (UV active). PMB-pyrazole usually runs higher (less polar) than the free pyrazole.

  • Workup: Filter off solids. Concentrate filtrate.[1][2] Crystallize from Heptane/EtOAc (PMB derivatives often crystallize well).

Protocol: Oxidative Deprotection (CAN Method)

Why CAN (Ceric Ammonium Nitrate)? It avoids strong acids.[3]

  • Dissolve PMB-pyrazole in MeCN/H2O (4:1).

  • Add CAN (3.0 equiv) at 0°C.

  • Stir 2-4 hours. The solution will turn orange/yellow.

  • Critical Step: Quench with saturated

    
     (sodium thiosulfate) to reduce excess Ce(IV).
    

Deep Dive: Tetrahydropyranyl (THP)

Profile: The "Acetal Shield." Best For: General synthesis. Low cost. Critical Warning: THP introduces a chiral center at the acetal carbon. If your molecule is chiral, you will form diastereomers (double peaks in NMR). Do not interpret this as impurity.

Mechanism: Electrophilic Addition

Acid catalyst protonates the enol ether of 3,4-dihydro-2H-pyran (DHP), generating a resonance-stabilized oxonium ion. The pyrazole nitrogen attacks this electrophile.

THP_Mech DHP DHP (Enol Ether) Oxonium Oxonium Ion (Electrophile) DHP->Oxonium Protonation H_plus H+ (pTSA) H_plus->Oxonium Product THP-Pyrazole (Hemiaminal Ether) Oxonium->Product Nucleophilic Attack Pyraz Pyrazole-NH Pyraz->Product

Figure 2: Acid-catalyzed THP protection mechanism.

Protocol: THP Protection

Reagents: 3,4-dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).

  • Setup: Dissolve pyrazole (1.0 equiv) in DCM or THF (anhydrous).

  • Catalyst: Add pTSA monohydrate (0.05 equiv).

  • Addition: Add DHP (1.5 equiv). The reaction is usually slightly exothermic.

  • Time: Stir at RT for 2–16 hours.

  • Self-Validation: Check TLC. A new spot (less polar) should appear. If the reaction stalls, add more DHP, not more acid.

  • Workup: Wash with sat.

    
     (essential to neutralize acid and prevent reversal).
    
Protocol: Acidic Deprotection[4]
  • Dissolve in MeOH.

  • Add HCl (4M in Dioxane, 2-3 equiv) or concentrated aqueous HCl (catalytic amount often insufficient for rapid cleavage).

  • Stir at RT.[2][4] If sluggish, heat to 50°C.

  • Note: This generates a methoxy-tetrahydropyran byproduct.

Deep Dive: 2-(Trimethylsilyl)ethoxymethyl (SEM)

Profile: The "Heavy Duty" Anchor. Best For: Lithiation chemistry (SEM can direct ortho-lithiation) and substrates requiring orthogonality to both acid and base.

Mechanism: The Fluoride Trigger

SEM is unique because it is cleaved by Fluoride ions (


). The high affinity of Silicon for Fluoride drives the reaction, triggering a cascade beta-elimination.[5]

SEM_De TBAF TBAF (F-) Inter Pentavalent Si Intermediate TBAF->Inter SEM_Py SEM-Pyrazole SEM_Py->Inter Collapse Fragmentation Inter->Collapse Beta-Elimination Prods Free Pyrazole + Ethylene + Formaldehyde Collapse->Prods

Figure 3: Fluoride-mediated SEM cleavage cascade.

Protocol: SEM Protection

Reagents: Sodium Hydride (NaH 60%), SEM-Cl. Warning: SEM-Cl is toxic and volatile.

  • Setup: Suspend NaH (1.2 equiv) in dry DMF or THF at 0°C under

    
    .
    
  • Deprotonation: Add pyrazole (1.0 equiv) solution dropwise. Wait for

    
     evolution to cease (approx. 30 min).
    
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0°C.

  • Workup: Quench carefully with water. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography is almost always required to remove mineral oil from NaH.

Protocol: Deprotection & The Formaldehyde Hazard

The Trap: The cleavage releases Formaldehyde (


). If your molecule has a primary amine, the formaldehyde will react to form an imine or hemiaminal, ruining the yield.

The Solution (Scavenger Protocol):

  • Dissolve SEM-pyrazole in THF.

  • Add Ethylenediamine or Dithiothreitol (2-3 equiv) as a formaldehyde scavenger.

  • Add TBAF (1M in THF, 3-5 equiv).

  • Heat to 60°C.

  • Alternative: If the substrate is acid-stable, use HCl/EtOH or TFA to remove SEM. This avoids the basic fluoride conditions but still generates formaldehyde (which boils off or polymerizes in acid).

Comparative Data Summary

FeaturePMB (p-Methoxybenzyl)THP (Tetrahydropyranyl)SEM (Silylethoxymethyl)
Install Base + Alkyl HalideAcid Cat. + Enol EtherStrong Base + Alkyl Halide
Acid Stability Low (Cleaves in TFA)Low (Cleaves in HCl)High (Stable to mild acid)
Base Stability HighHighHigh
Cleavage Oxidative (CAN/DDQ) or Strong AcidMild Acid (HCl/MeOH)Fluoride (TBAF) or Strong Acid
Chirality AchiralCreates Chiral Center Achiral
Lithiation Poor DirectorPoor DirectorExcellent Director
Cost LowVery LowHigh

References

  • Greene's Protective Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • SEM Transposition & Regioselectivity: Topic: Regioselective synthesis of pyrazoles via SEM-group transposition.[6] Source:J. Org. Chem.2008 , 73, 3527.

  • THP Diastereomers in Peptide Chemistry: Topic: Analysis of THP protection creating diastereomers in amino acids. Source:Chem. Rev.2017 (General reviews on acetal protecting groups).
  • PMB Oxidative Cleavage: Topic: Use of CAN for PMB removal in nitrogen heterocycles. Source:Tetrahedron Lett.1988, 29, 2983.
  • Formaldehyde Scavenging in SEM Deprotection: Topic: Prevention of hydroxymethyl side products during TBAF deprotection. Source:J. Org. Chem.2004 , 69, 8997. (Highlighting the necessity of ethylenediamine scavengers).

Sources

Application Note: Microwave-Assisted Synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The synthesis of 2-chloro-3-(1H-pyrazol-4-yl)pyridine represents a critical transformation in the development of type I and II kinase inhibitors. This scaffold is structurally homologous to the core pharmacophore of Crizotinib (Xalkori®), an ALK/ROS1 inhibitor used in non-small cell lung cancer (NSCLC) treatment.

The challenge in synthesizing this moiety lies in the regioselective functionalization of the pyridine ring. Traditional thermal methods often suffer from poor selectivity between the C2 and C3 halogen positions or require prolonged reaction times that lead to protodeboronation of the pyrazole coupling partner.

This application note details a robust, microwave-assisted Suzuki-Miyaura coupling protocol that exploits the electronic differentiation between C3-iodine and C2-chlorine atoms. By utilizing dielectric heating, we achieve high turnover frequencies (TOF) for the palladium catalyst, enabling quantitative conversion in under 20 minutes while preserving the C2-chloro "handle" for subsequent SNAr diversifications.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the orthogonal reactivity of the halogen substituents on the pyridine ring. The C3-Iodine bond is significantly weaker (approx. 65 kcal/mol) and more prone to oxidative addition by Pd(0) than the C2-Chlorine bond (approx. 95 kcal/mol), especially when the C2 position is electron-deficient.

Reaction Scheme

ReactionScheme SM1 2-Chloro-3-iodopyridine (Electrophile) Conditions Pd(dppf)Cl2 (3 mol%) Na2CO3 (2M), DME MW: 110°C, 15 min SM1->Conditions SM2 1-Boc-pyrazole-4-boronic acid pinacol ester (Nucleophile) SM2->Conditions Inter Intermediate (N-Boc Protected) Conditions->Inter Regioselective Coupling Step2 Deprotection TFA/DCM or MW: H2O, 120°C Inter->Step2 Product 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (Target Scaffold) Step2->Product Boc Removal

Figure 1: Retrosynthetic workflow emphasizing regioselective coupling at C3 followed by deprotection.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 2-Chloro-3-iodopyridine (1.0 equiv)

  • Coupling Partner: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

    • Note: The N-Boc protection is crucial to prevent Pd-catalyst poisoning by the free pyrazole NH.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, promoting reductive elimination and stability at microwave temperatures.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

Microwave Synthesis Workflow

Step 1: Suzuki-Miyaura Coupling

  • Charge: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-3-iodopyridine (239 mg, 1.0 mmol), 1-Boc-pyrazole-4-boronic acid pinacol ester (353 mg, 1.2 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Solvent Addition: Add degassed DME (4 mL) and 2M Na₂CO₃ (1.5 mL).

  • Seal & Purge: Cap the vial and purge with Argon/Nitrogen for 60 seconds (septum inlet/outlet).

  • Microwave Irradiation:

    • Mode: Dynamic (Standard)

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High absorption level)

    • Pressure Limit: 250 psi

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over MgSO₄ and concentrate.

Step 2: Deprotection (Boc Removal)

  • Method A (Standard): Dissolve crude intermediate in DCM (5 mL) and add TFA (1 mL). Stir at RT for 1 hour. Concentrate and neutralize with sat. NaHCO₃.

  • Method B (Green/Microwave): Resuspend crude in Water (4 mL). Heat in microwave at 120 °C for 8 minutes. (Thermal hydrolysis of Boc).[1]

Optimization & Data Analysis

The following table summarizes the optimization studies performed to maximize yield and regioselectivity.

EntryCatalystSolvent SystemTemp / TimeYield (Isolated)Regioselectivity (C3:C2)
1Pd(PPh₃)₄Toluene/EtOH/H₂O100°C / 1 h (Thermal)65%90:10
2Pd(PPh₃)₄DME/H₂O110°C / 15 min (MW)78%95:5
3Pd(dppf)Cl₂ DME/H₂O 110°C / 15 min (MW) 92% >99:1
4Pd(OAc)₂/SPhosDioxane/H₂O100°C / 10 min (MW)88%>99:1
5Pd(dppf)Cl₂Water (Micellar SDS)120°C / 20 min (MW)72%98:2

Key Insight: The use of Pd(dppf)Cl₂ in DME/Water under microwave irradiation provided the highest yield. The rapid heating profile of the microwave prevents the "thermal lag" often seen in oil baths, which can lead to competing dehalogenation at the C2 position.

Mechanistic Validation (Regioselectivity)

The success of this protocol hinges on the distinct oxidative addition rates of the halogenated positions.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C3-I) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronate + Base) OxAdd->TransMet + Pyrazole-Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 2-Cl-3-I-Pyridine Substrate->OxAdd SideReaction C2-Cl Insertion (Slow/High Energy) Substrate->SideReaction Avoided by MW Control

Figure 2: Catalytic cycle highlighting the kinetic preference for C3-I oxidative addition.

Troubleshooting & Expert Tips

  • Protodeboronation: If the yield is low and you observe de-borylated pyrazole (pyrazole itself), reduce the reaction temperature to 100°C and increase the catalyst loading to 5 mol%. This side reaction competes with transmetalation.

  • "Black" Palladium: If the reaction mixture turns black immediately (Pd precipitation), your solvent may not be sufficiently degassed. Oxygen rapidly oxidizes phosphine ligands.

  • C2-Substitution: If you observe substitution at the C2 position (loss of Chlorine), ensure you are using 2-chloro-3-iodopyridine and not 2,3-dichloropyridine. The C-Cl bond at C3 is not sufficiently reactive compared to C2-Cl in SNAr manifolds, but in Suzuki coupling, C3-I is superior.

  • Scale-up: When scaling to >5 mmol in microwave, switch to a "fixed power" method or ensure the vessel is not filled >60% to prevent over-pressurization.

Safety (EHS)

  • Microwave Vials: Always use certified borosilicate glass vials designed for high pressure.

  • Palladium Residues: Dispose of heavy metal waste in designated satellite accumulation areas.

  • Solvents: DME is a reproductive toxin; handle in a fume hood.

References

  • Crizotinib Synthesis & Structure: Drug Design, Development and Therapy, 2011 , 5, 471. Link

  • Microwave Suzuki Coupling of Pyridines: Journal of Organic Chemistry, 2005 , 70, 4188. Link

  • Regioselectivity in Dihalopyridines: Tetrahedron Letters, 2012 , 53, 1180. Link

  • Green Deprotection of Boc: Heterocycles, 2022 , 104, 1559.[2] Link

  • General Microwave Suzuki Protocols: Organic Process Research & Development, 2003 , 7, 385. Link

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling for sterically hindered pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yields for Sterically Hindered Pyridines

Ticket ID: #SZK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing low yields in Suzuki-Miyaura coupling involving sterically hindered pyridines (e.g., ortho-substituted halopyridines or 2-pyridyl boronates). In these systems, the standard catalytic cycle fails due to two primary competing factors:

  • Steric Bulk: Prevents the oxidative addition of the halide or the transmetalation of the boronate.

  • Protodeboronation: 2-Pyridyl boron species are electronically unstable and decompose rapidly before they can couple.[1]

This guide replaces "standard" protocols with a high-fidelity workflow utilizing Pd-G4 Precatalysts and Protected Boronates (MIDA/Trifluoroborates).

Module 1: The Catalyst System (The Engine)

The Problem: Ligand Dissociation & Induction

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are ineffective here. They lack the bulk required to force reductive elimination in hindered systems and often suffer from an "induction period" where the active Pd(0) species forms too slowly, allowing your unstable pyridine boronate to decompose first.

The Solution: Buchwald G3/G4 Precatalysts

You must use pre-formed Pd(II) precatalysts that reduce to Pd(0) immediately upon exposure to base.

PrecatalystBest Use CaseMechanism of Action
XPhos Pd G4 Primary Choice. Excellent for ortho-substituted aryl chlorides and heteroaryl chlorides.The massive steric bulk of XPhos facilitates the difficult reductive elimination step in crowded systems.
SPhos Pd G4 Stability Choice. Best if your pyridine boronic acid is moderately unstable.SPhos confers high stability to the Pd center, preventing catalyst death (formation of Pd black).
RuPhos Pd G4 Electronic Choice. Use for electron-poor pyridines or if using secondary amines elsewhere.Highly electron-rich; accelerates oxidative addition into unreactive chloro-pyridines.

Technical Note: Do not mix Pd(OAc)2 and ligand manually. In hindered systems, the failure to form the 1:1 L:Pd complex quantitatively leads to inactive Pd aggregates. Use commercial G3/G4 precatalysts.

Module 2: The Nucleophile (The Fuel)

The Problem: Rapid Protodeboronation

2-Pyridyl boronic acids are zwitterionic.[2] The basic nitrogen coordinates to the boron, facilitating a reaction with water that cleaves the C-B bond, replacing it with a proton (H).[2] This happens faster than the coupling reaction.

The Solution: Controlled Release

Switch from free boronic acids to MIDA Boronates or Potassium Organotrifluoroborates .

Comparison of Boron Sources
Boron SourceStabilityReactivityRecommendation
Boronic Acid Very LowHighAvoid for 2-pyridines. Decomposes in minutes.
Pinacol Ester Low/MediumMediumRisky. Often requires harsh activation that destroys the pyridine ring.
MIDA Boronate High ControlledGold Standard. Slow hydrolysis releases active species only as fast as the catalyst consumes it.
BF3K Salt High HighExcellent alternative. Requires specific solubility (alcohols/water).

Visualizing the Strategy

The following diagram illustrates the decision logic and the "Slow Release" mechanism required to outcompete decomposition.

SuzukiStrategy Start Substrate Analysis Ortho Is the Halide Ortho-Substituted? Start->Ortho PyBoron Is the Boron on 2-Pyridine? Ortho->PyBoron No LigandChoice Use XPhos Pd G4 (Overcomes Sterics) Ortho->LigandChoice Yes BoronChoice Use MIDA Boronate (Prevents Deboronation) PyBoron->BoronChoice Yes Mechanism Slow Release Mechanism: MIDA hydrolyzes slowly -> Low conc. of active Boronic Acid -> Coupling > Decomposition LigandChoice->Mechanism BoronChoice->Mechanism

Figure 1: Strategic decision tree for selecting catalyst and boron source based on substrate constraints.

Module 3: Optimized Protocol (The Gold Standard)

This protocol uses XPhos Pd G4 and a MIDA boronate . It is designed to be a self-validating system: if it fails, the color change will tell you why.

Reagents
  • Halide: 1.0 equiv (Sterically hindered chloropyridine)

  • Boron: 1.5 equiv (2-Pyridyl MIDA boronate)

  • Catalyst: 2.0 - 5.0 mol% XPhos Pd G4

  • Base: K3PO4 (3.0 equiv) - Finely ground

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step Workflow
  • Setup: In a glovebox or under active Argon flow, add the Halide, MIDA boronate, XPhos Pd G4, and K3PO4 into a reaction vial.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

    • Why Water? MIDA boronates require water/base hydrolysis to unmask the reactive boronic acid. Anhydrous conditions will yield 0% conversion .

  • Temperature Ramp: Seal the vial. Heat to 60°C for 1 hour, then ramp to 100°C .

    • Why Ramp? The G4 catalyst activates rapidly.[3] Starting mild allows the initial unmasking of the MIDA ester without thermally shocking the system.

  • Monitoring: Monitor by LCMS.

    • Success Indicator: The reaction mixture should remain a clear, dark orange/red tea color.

    • Failure Indicator: A crash out of black powder (Palladium Black) indicates the catalyst has died (ligand dissociation).

Troubleshooting FAQ

Q: The reaction turned black immediately, and conversion stopped. A: This is "Catalyst Death." The hindered substrate prevented the ligand from protecting the Pd center.

  • Fix: Switch to SPhos Pd G4 (more stable) or increase catalyst loading to 5 mol%. Ensure your solvent is rigorously degassed; oxygen kills phosphine ligands.

Q: The halide is consumed, but the major product is the de-halogenated pyridine (Ar-H), not the coupled product. A: This is "Protodeboronation." The boronic acid decomposed before it could couple.

  • Fix: You are hydrolyzing the MIDA ester too fast. Lower the water ratio to 10:1 (Dioxane:Water) or add the base in two portions (0 min and 60 min).

Q: I see the MIDA boronate remaining, but no product. A: The hydrolysis is too slow.

  • Fix: Switch the base to K2CO3 (stronger than phosphate) or increase water content. MIDA requires basic hydrolysis to activate.

Q: Can I use Pd(dppf)Cl2 for this? A: No. Bidentate ligands like dppf create a rigid bite angle that is often too crowded for ortho-substituted pyridines to undergo transmetalation. Monodentate bulky phosphines (XPhos/SPhos) are structurally required to "open up" the active site.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • MIDA Boronates: Knapp, D. M., et al. "Gillis, E. P.; Burke, M. D. A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc., 2010.

  • Protodeboronation Mechanism: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017.

  • Trifluoroborates: Molander, G. A., et al. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts."[4] Angew.[4][5] Chem. Int. Ed., 2009.[4]

Sources

Removing palladium impurities from 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine Case ID: PD-REM-PYR-001[1]

Diagnostic & Assessment

The "Chelation Trap"

You are likely experiencing difficulty removing Palladium (Pd) because your molecule is not just a substrate; it is a ligand.

  • The Mechanism: The pyridine nitrogen (

    
    ) and the pyrazole nitrogen (
    
    
    
    ) are positioned to act as a bidentate "claw" (chelator).[1]
  • The Consequence: Standard silica columns or room-temperature aqueous washes often fail because the Pd-N bond dissociation energy is too high to be broken by simple partitioning.

  • The Solution: You must introduce a stronger ligand (scavenger) and apply thermal energy to facilitate the ligand exchange.

Triage: Which Protocol Do You Need?

Use this decision matrix to select the correct workflow for your current impurity level.

Pd_Removal_Decision_Tree Start Start: Measure Initial Pd Content Check_Level Pd Level? Start->Check_Level High_Load > 1000 ppm (Visible Black/Brown) Check_Level->High_Load Med_Load 100 - 1000 ppm (Dark Yellow/Orange) Check_Level->Med_Load Low_Load < 100 ppm (Trace Contamination) Check_Level->Low_Load Method_A Method A: Bulk Reduction (Activated Carbon / Precipitation) High_Load->Method_A Step 1 Method_B Method B: Aqueous Chelation Wash (NAC / TMT) Med_Load->Method_B Cost Effective Method_C Method C: Solid-Supported Scavengers (SiliaMetS®) Med_Load->Method_C High Purity Req Low_Load->Method_C Polishing Method_A->Method_C Step 2

Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial Palladium load.

Solid-Supported Scavengers (The Gold Standard)

For nitrogen heterocycles like 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, functionalized silica is the most reliable method to reach single-digit ppm levels (ICH Q3D compliance).[1]

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest For...Mechanism Note
SiliaMetS® Thiol Propylthiol (-SH)General Purpose. Good for Pd(II) and Pd(0).Versatile, but may struggle with tight chelates.
SiliaMetS® DMT DimercaptotriazineDifficult Substrates. The "Sniper" for low ppm.High affinity; outcompetes pyridine/pyrazole ligands.
SiliaMetS® Thiourea ThioureaSpecific Cases. Use if Thiol/DMT fail.Good for electrophilic Pd species.
Protocol: High-Temperature Scavenging

Critical Warning: Do not run this at room temperature. The ligand exchange kinetics are too slow for your substrate.

  • Dissolution: Dissolve your crude 2-Chloro-3-(1H-pyrazol-4-yl)pyridine in a solvent that dissolves the product well but is compatible with silica (THF, EtOAc, or DMF).[1] Avoid MeOH if possible (can compete for sites).

  • Loading: Add SiliaMetS® DMT (or Thiol) at a ratio of 4-8 equivalents relative to the residual Pd content (not the substrate).[1]

    • Rule of Thumb: If Pd content is unknown, use 5-10% w/w of scavenger vs. crude product.

  • Incubation: Heat the mixture to 50-60°C for 4 to 12 hours with vigorous stirring.

    • Why? You need heat to break the Pd-Pyridine/Pyrazole bonds so the Pd can transfer to the Thiol/DMT.

  • Filtration: Cool to room temperature. Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Aqueous Chelation Wash (Scalable Method)[1]

If scavengers are too expensive for your scale, use N-Acetylcysteine (NAC) .[1] Unlike simple water or brine washes, NAC contains a thiol and carboxylic acid that can sequester Pd from the organic phase.

The NAC Wash Protocol
  • Preparation: Dissolve your product in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate, or DCM).[1]

  • Reagent: Prepare a 0.5M aqueous solution of N-Acetylcysteine . Adjust pH to ~7-8 with NaOH (careful not to hydrolyze the chloropyridine; keep it mild).

  • The "Hot Wash":

    • Combine organic and aqueous phases.[2][3]

    • CRITICAL: Heat the biphasic mixture to 40-50°C while stirring vigorously for 1-2 hours.

    • Note: The color of the aqueous layer often turns dark/reddish as it pulls the Pd out.

  • Separation: Cool and separate phases.

  • Repeat: Repeat the wash 2-3 times until the aqueous layer remains colorless.

  • Final Polish: Wash with brine to remove residual NAC, dry over Na2SO4, and concentrate.

Chelation_Workflow Substrate Substrate-Pd Complex (Organic Phase) Heat Heat (50°C) + Agitation Substrate->Heat NAC N-Acetylcysteine (Aqueous Phase) NAC->Heat Exchange Ligand Exchange Heat->Exchange Clean_Org Purified Product (Organic) Exchange->Clean_Org Waste_Aq Pd-NAC Complex (Aqueous Waste) Exchange->Waste_Aq

Figure 2: Mechanism of Biphasic N-Acetylcysteine (NAC) Wash.[1]

Troubleshooting & FAQs

Q: I ran a silica column, but the product is still gray/brown. Why? A: Standard silica gel interacts weakly with Pd. Your product (containing pyridine/pyrazole) is carrying the Pd through the column. You must use a functionalized scavenger (DMT/Thiol) or add a chelator to your eluent (though this contaminates the product).[1]

Q: Can I use Activated Carbon (Charcoal)? A: Yes, but with caution. Activated carbon is non-selective. It may adsorb your aromatic product, leading to yield loss (10-20% loss is common).[1]

  • Recommendation: Use specialized carbons like Darco® KB-G or Ecosorb® , which are tuned for metal removal.[1] Always test on a small aliquot first.

Q: The Pd level is low (50 ppm), but I need <10 ppm for ICH Q3D. What is the final "polishing" step? A: Crystallization is risky (Pd can occlude in the lattice). The best polishing step is a SiliaMetS® DMT treatment (Method C) followed by a final recrystallization from a non-coordinating solvent (e.g., Isopropanol/Heptane) if solid form control is needed.[1]

Q: Is the chlorine on the pyridine ring stable during these treatments? A:

  • Scavengers: Yes, completely stable.

  • NAC Wash: Stable at pH 7-8 and 50°C. Avoid strong bases (pH > 10) or extreme heat (>80°C), which could induce nucleophilic aromatic substitution (SnAr) of the chlorine by water or thiol.[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4] Link[1]

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide & Selection Table. (Demonstrates DMT superiority for N-heterocycles). Link

  • ICH Q3D. Guideline for Elemental Impurities. (Regulatory limits for Oral/Parenteral Pd).[1] Link

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[5] Link[1]

  • Biotage. Strategies for Palladium Removal. (Comparison of functionalized silica vs. carbon). Link

Sources

Technical Support Center: Purification of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-003 Molecule: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1211516-09-0) Context: Key intermediate for kinase inhibitors (e.g., Crizotinib analogs). Primary Challenge: Amphoteric solubility profile, palladium retention, and separation from des-halo impurities.

Executive Summary & Workflow Logic

The purification of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine requires navigating its amphoteric nature. The molecule contains a basic pyridine nitrogen (


) and a weakly acidic pyrazole NH (

).

Critical Insight: Unlike standard organics, this intermediate can solubilize in aqueous media at both low pH (protonation of pyridine) and high pH (deprotonation of pyrazole). Therefore, pH control during workup is the single most critical factor for yield.

Purification Decision Tree

The following logic gate determines your optimal purification strategy based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture (Suzuki Coupling) Quench Quench & Phase Separation (Maintain pH 7-8) Start->Quench PdCheck Is Pd Content > 100 ppm? Quench->PdCheck Scavenge Add Thiol-Silica or Activated Charcoal PdCheck->Scavenge Yes StateCheck Physical State upon Concentration? PdCheck->StateCheck No Scavenge->StateCheck Cryst Protocol A: Recrystallization (EtOH/H2O or EtOAc/Heptane) StateCheck->Cryst Solid/Precipitate Column Protocol B: Flash Chromatography (DCM/MeOH + TEA) StateCheck->Column Oil/Gum Final Pure Intermediate (>98% HPLC) Cryst->Final Column->Final

Figure 1: Decision matrix for downstream processing of pyrazole-pyridine intermediates.

Standard Operating Protocols (SOP)

Protocol A: The "Golden Path" (Precipitation & Crystallization)

Recommended for scales >5g where the product precipitates during workup.

The Science: Pyrazoles often exhibit poor solubility in water/alcohol mixtures once cooled, allowing for high-purity rejection of soluble boronates and inorganic salts.

  • Workup:

    • Dilute reaction mixture with EtOAc.[1][2]

    • Wash with water (

      
      ).[3][4] Crucial:  Check aqueous pH. If pH < 6, adjust to pH 7-8 with sat. 
      
      
      
      . If pH > 10, adjust with dilute HCl. Rationale: Keeps the molecule in its neutral, lipophilic form.
  • Scavenging (If Pd > 100 ppm):

    • Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) at 10 wt% relative to crude mass. Stir at 50°C for 1 hour. Filter through Celite.[2]

  • Crystallization:

    • Concentrate the organic phase to near dryness.[2]

    • Redissolve in minimal refluxing Ethanol (EtOH) .

    • Slowly add Water dropwise until turbidity persists.

    • Allow to cool slowly to Room Temperature (RT), then to 0-4°C.

    • Filter the off-white solid and wash with cold EtOH/Water (1:1).

Protocol B: Flash Chromatography (The Fallback)

Recommended for oils or when des-halo impurities are high.

The Science: Pyrazoles are strong Hydrogen-bond donors. They interact silanophilically with silica gel, causing "streaking" (broad peaks) and poor separation.

  • Stationary Phase: Silica Gel (irregular, 40-63 µm).

  • Mobile Phase: DCM : MeOH (Gradient 0%

    
     5%).
    
  • The Modifier (Mandatory): Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Mechanism:[1][5][6][7] The base neutralizes acidic silanol sites on the silica, preventing the pyrazole from "sticking" and tailing.

  • Loading: Dissolve crude in minimal DCM. If insoluble, use "dry loading" (adsorb onto Celite/Silica).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield after Extraction pH Misalignment. Product is trapped in the aqueous layer.Test Aqueous Layer: If pH < 4, the pyridine is protonated (

). If pH > 12, the pyrazole is deprotonated (

). Fix: Neutralize aqueous layer to pH 7-8 and re-extract with 2-MeTHF or EtOAc.
Broad/Streaking Peaks on TLC/Column Silanophilic Interaction. Pyrazole NH H-bonds to silica.Passivate Silica: Pre-wash the column with solvent containing 1% TEA. Ensure mobile phase contains base modifier. Alternatively, use Neutral Alumina instead of silica.
Grey/Black Solid Color Residual Palladium. Common in Suzuki couplings.Chelation Wash: Wash the organic extract with 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate. Alternatively, recrystallize from EtOAc with activated carbon.
Impurity at similar Rf (Des-chloro) Protodeboronation. Loss of Boron without coupling.Prevention is key. This impurity is nearly impossible to separate by flash chromatography. Recrystallization is the only effective separation method due to different lattice energies.

Advanced FAQ

Q1: Why is 2-MeTHF recommended over EtOAc for extraction? A: 2-Methyltetrahydrofuran (2-MeTHF) has higher saturation concentrations for nitrogen heterocycles compared to EtOAc. Additionally, it separates better from water (cleaner phase cut) and is more stable to basic washes, preventing hydrolysis byproducts that can contaminate the final solid.

Q2: My product is an oil. Can I induce crystallization? A: Yes. Pyrazole-pyridines can form stable oils due to H-bonding networks.

  • Trituration: Add diethyl ether or heptane to the oil and sonicate.

  • Seeding: Obtain a seed crystal from a small-scale pilot batch.

  • Salt Formation: If the free base refuses to crystallize, treat with 1.0 eq of HCl in dioxane to isolate the Hydrochloride salt , which is almost always a solid.

Q3: How do I remove the "Des-halo" impurity (Pyridine without the Pyrazole)? A: You likely mean the unreacted chloropyridine or the dehalogenated byproduct.

  • Unreacted Halide: easy to remove via column (non-polar).

  • Protodeboronation (De-halogenated Pyrazole): This is the critical impurity. It occurs if the reaction runs too long or water content is too high. If present >5%, do not column.[8] Use Protocol A (Crystallization). The crystal lattice of the product is significantly different from the byproduct, offering superior rejection.

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure crizotinib intermediates." World Intellectual Property Organization, WO2013143599. Link

  • Biotage. "Strategies for Removal of Palladium from Reaction Mixtures." Biotage Application Notes, 2023.[9] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67170102, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Structural Analog)." PubChem, 2025.[8][10] Link

  • Organic Process Research & Development. "Scalable Synthesis of Pyrazole-Pyridine Kinase Inhibitors." ACS Publications, Vol 15, Issue 1. Link

Sources

Technical Support Center: Preventing N-arylation Side Products in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazole chemistry, with a specific focus on controlling regioselectivity during N-arylation and minimizing unwanted side products. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance the efficiency and predictability of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the N-arylation of pyrazoles.

Q1: What are the primary challenges in achieving regioselective N-arylation of unsymmetrical pyrazoles?

A1: The principal challenge lies in controlling the substitution at either the N1 or N2 position of the pyrazole ring. Since both nitrogen atoms are nucleophilic, direct arylation often leads to a mixture of N1 and N2 regioisomers, which can be difficult to separate.[1] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of both the pyrazole substrate and the arylating agent, as well as the reaction conditions.[1][2]

Q2: Which factors have the most significant impact on N1 vs. N2 selectivity?

A2: Several factors critically influence the regioselectivity of pyrazole N-arylation:

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 or C5 positions, will sterically hinder the adjacent nitrogen atom, favoring arylation at the less hindered nitrogen.[1] Similarly, sterically demanding arylating agents can enhance selectivity.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the nitrogen atoms.[1] Electron-withdrawing groups can decrease the reactivity of the pyrazole, sometimes requiring harsher reaction conditions.[3]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is paramount. For instance, copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are commonly employed, and the selection of appropriate ligands can dramatically influence the regiochemical outcome.[4][5][6]

  • Directing Groups: The use of removable or modifiable directing groups can offer excellent control over regioselectivity by coordinating to the metal catalyst and directing the arylation to a specific nitrogen atom.[7][8][9]

Q3: What are the most common side products observed during pyrazole N-arylation, and how can they be minimized?

A3: Besides the formation of regioisomers, other potential side reactions include:

  • C-H Arylation: Under certain catalytic conditions, particularly with palladium, direct C-H arylation of the pyrazole ring can occur, leading to undesired C-arylpyrazole derivatives.[10] This is more prevalent at higher temperatures and can sometimes be mitigated by using milder conditions or catalysts less prone to C-H activation.

  • Homocoupling of the Arylating Agent: This side reaction can consume the aryl halide or other arylating species, reducing the overall yield of the desired N-arylated product. Optimization of catalyst loading and reaction temperature can often minimize this issue.

  • Decomposition of Starting Materials or Products: Pyrazole rings and certain functional groups can be sensitive to harsh reaction conditions (e.g., strong bases, high temperatures), leading to degradation. Careful selection of milder bases and lower reaction temperatures is crucial.

Q4: Are there any general starting conditions you would recommend for a trial N-arylation of a novel pyrazole?

A4: For an initial screening, a copper-catalyzed Ullmann-type coupling is often a reliable starting point due to its operational simplicity. A typical protocol would involve:

  • Catalyst: CuI (5-10 mol%)

  • Ligand: A diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) or L-proline.[4][11]

  • Base: K₂CO₃ or Cs₂CO₃ (2 equivalents)

  • Solvent: DMF or DMSO

  • Temperature: 80-120 °C

Alternatively, a Buchwald-Hartwig amination can be explored, particularly if the Ullmann conditions are not effective.[5]

II. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during pyrazole N-arylation experiments.

Guide 1: Poor N1 vs. N2 Regioselectivity

Problem: The reaction yields a difficult-to-separate mixture of N1 and N2 arylated pyrazole isomers.

Root Cause Analysis & Corrective Actions

The lack of selectivity stems from the comparable nucleophilicity and steric accessibility of the two nitrogen atoms in the pyrazole ring.

Decision-Making Workflow for Improving Regioselectivity

G start Low N1/N2 Selectivity sterics Modify Steric Hindrance start->sterics electronics Evaluate Electronic Effects start->electronics conditions Optimize Reaction Conditions start->conditions directing_group Employ a Directing Group start->directing_group bulky_pyrazole bulky_pyrazole sterics->bulky_pyrazole Is pyrazole substitution modifiable? ewg ewg electronics->ewg Electron-Withdrawing Group (EWG) Present? catalyst catalyst conditions->catalyst Modify Catalyst/Ligand solvent solvent conditions->solvent Change Solvent base base conditions->base Alter Base temperature temperature conditions->temperature Adjust Temperature removable_dg removable_dg directing_group->removable_dg Is temporary modification acceptable? add_bulky_group Introduce bulky group at C3/C5 bulky_pyrazole->add_bulky_group Yes bulky_aryl Use a sterically hindered arylating agent bulky_pyrazole->bulky_aryl No end Improved Selectivity add_bulky_group->end bulky_aryl->end harsher_conditions Consider harsher conditions (higher T, stronger base) or alternative catalyst system. ewg->harsher_conditions Yes milder_conditions Milder conditions may suffice. Focus on sterics and reaction conditions. ewg->milder_conditions No (EDG present) harsher_conditions->end milder_conditions->end copper copper catalyst->copper Try Copper-based systems (Ullmann) palladium palladium catalyst->palladium Try Palladium-based systems (Buchwald-Hartwig) copper->end palladium->end polar_aprotic polar_aprotic solvent->polar_aprotic Use polar aprotic (DMF, DMSO) polar_aprotic->end carbonate carbonate base->carbonate K2CO3 / Cs2CO3 phosphate phosphate base->phosphate K3PO4 carbonate->end phosphate->end lower_temp lower_temp temperature->lower_temp Lower temperature to enhance selectivity lower_temp->end select_dg Choose a suitable removable directing group (e.g., 8-aminoquinoline amide) removable_dg->select_dg Yes no_dg Focus on other strategies removable_dg->no_dg No select_dg->end

Caption: Decision tree for troubleshooting poor regioselectivity in pyrazole N-arylation.

Detailed Optimization Strategies
StrategyParameter to ModifyRationale & Key Considerations
Steric Control Pyrazole SubstituentIntroducing a bulky group at the C3 or C5 position can effectively shield the adjacent nitrogen, directing arylation to the more accessible N1 or N2 position.
Arylating AgentUtilizing an aryl halide with ortho-substituents increases its steric demand, which can lead to improved regioselectivity.
Catalyst & Ligand System Metal CatalystSwitching between copper- and palladium-based systems can significantly alter the regiochemical outcome. Copper catalysis with arynes has also been shown to provide switchable arylation by tuning metallotautomers via ligand choice.[12][13][14]
Ligand SelectionFor Buchwald-Hartwig reactions, sterically hindered phosphine ligands can influence selectivity.[5] In Ullmann couplings, diamine or amino acid-based ligands are often effective.[4][11]
Solvent and Base Solvent PolarityPolar aprotic solvents like DMF and DMSO are generally preferred.[1] In some cases, less conventional solvents might offer unique selectivity profiles.
Base StrengthThe choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the deprotonation equilibrium of the pyrazole and affect the reaction rate and selectivity.
Directing Groups Removable AuxiliariesEmploying a directing group, such as an 8-aminoquinoline amide, can chelate to the metal center and direct the arylation to a specific nitrogen atom with high regioselectivity.[7][9] These groups can be subsequently removed.
Guide 2: Formation of C-H Arylation Side Products

Problem: In addition to the desired N-arylated product, significant amounts of C-arylated pyrazoles are observed.

Root Cause Analysis & Corrective Actions

Palladium catalysts, in particular, are known to catalyze direct C-H activation/arylation reactions.[15][16] This side reaction is often favored at higher temperatures and with electron-rich pyrazoles.

Experimental Workflow to Minimize C-H Arylation

G start C-H Arylation Observed lower_temp Lower Reaction Temperature start->lower_temp change_catalyst Change Catalyst System lower_temp->change_catalyst If still observed end Minimized C-H Arylation lower_temp->end Successful protecting_group Use a C-H Protecting Group change_catalyst->protecting_group If still observed change_catalyst->end Successful protecting_group->end

Caption: Workflow to mitigate C-H arylation side products.

Recommended Protocols

Protocol 1: Temperature Titration

  • Set up a series of parallel reactions at decreasing temperatures (e.g., 110 °C, 100 °C, 90 °C, 80 °C).

  • Monitor the reactions by LC-MS or GC-MS to determine the ratio of N-arylated to C-arylated product at each temperature.

  • Identify the optimal temperature that maximizes the formation of the desired product while minimizing the side product.

Protocol 2: Switching to a Copper-Catalyzed System

If C-H arylation persists even at lower temperatures with a palladium catalyst, switching to a copper-catalyzed Ullmann-type reaction is a prudent strategy, as copper catalysts are less prone to promoting C-H activation.

Step-by-Step Protocol for Ullmann N-Arylation

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 equiv.), aryl halide (1.1-1.2 equiv.), CuI (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. References

  • Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing). Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available at: [Link]

  • Copper( ii )-mediated regioselective N -arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08206D. Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. Available at: [Link]

  • Optimization of the reaction conditions for the C-H arylation of... - ResearchGate. Available at: [Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition | Journal of the American Chemical Society. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC. Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed. Available at: [Link]

  • Removable and modifiable directing groups in C-H activation - YouTube. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. Available at: [Link]

  • | The scope of directing groups. Pyridine and pyrazole could also be... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. Available at: [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC. Available at: [Link]

  • Pyrazole. Available at: [Link]

  • In situ pyrazole synthesis and N‐arylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. Available at: [Link]

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available at: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Available at: [Link]

  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework - JETIR.org. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - Semantic Scholar. Available at: [Link]

  • ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. | Request PDF - ResearchGate. Available at: [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

Sources

Navigating the Labyrinth of Crystallization: A Technical Support Guide for Pyrazolyl-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of pyrazolyl-pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-challenging process of obtaining high-quality crystalline material for this important class of compounds. The unique electronic and hydrogen-bonding properties of the pyrazolyl-pyridine scaffold can lead to a variety of crystallization behaviors, from the formation of stubborn oils and amorphous solids to the appearance of elusive polymorphs.

This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. It moves beyond generic protocols to provide in-depth explanations for experimental choices, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Oils to Orderly Lattices

This section addresses common issues encountered during the crystallization of pyrazolyl-pyridine intermediates in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My pyrazolyl-pyridine intermediate "oils out" of solution instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common frustration in crystallization. It occurs when the solute, at a certain temperature and concentration, separates from the solvent as a liquid phase rather than a solid crystalline phase.[1] This often happens when the supersaturation of the solution is too high, or when the solute has a high affinity for the solvent.[2][3] For pyrazolyl-pyridine intermediates, their polar nature and potential for strong hydrogen bonding with solvents can exacerbate this issue.

Underlying Causes and Strategic Solutions:

  • High Supersaturation: Rapid cooling or fast solvent evaporation can create a level of supersaturation that favors the formation of a disordered, liquid-like state over an ordered crystal lattice.[4]

  • Solvent Choice: The solvent may be too "good" for your compound, meaning the solute-solvent interactions are too strong to be overcome by the solute-solute interactions required for crystal formation.[2]

    • Solution: Experiment with a less-polar solvent or a solvent mixture (a "good" solvent for dissolution and a "poor" solvent, or anti-solvent, to induce crystallization).[7][8] Common solvent pairs to explore for pyrazolyl-pyridine intermediates include ethanol/water, acetone/water, and ethyl acetate/hexane.[9]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling out.[10]

    • Solution: Ensure the purity of your intermediate. If necessary, perform a preliminary purification step like column chromatography.

Experimental Workflow for Overcoming Oiling Out:

Caption: Decision-making workflow for troubleshooting oiling out.

Question 2: My compound crashes out of solution as a fine powder or amorphous solid. How can I encourage the growth of larger, single crystals?

Answer:

The rapid formation of a powder or amorphous solid indicates that nucleation is occurring much faster than crystal growth.[4] This is often a consequence of high supersaturation. To obtain larger crystals suitable for X-ray diffraction, you need to control the process to favor slower, more ordered growth.

Strategies to Promote Single Crystal Growth:

  • Reduce Supersaturation: As with oiling out, slowing down the process is key.

    • Slow Evaporation: This is one of the simplest and most effective methods.[11] Dissolve your compound in a suitable solvent in a vial or NMR tube and allow the solvent to evaporate slowly over several days.[5][12] You can control the evaporation rate by adjusting the opening of the container.[11]

  • Vapor Diffusion: This technique is excellent for small quantities of material and provides very slow and controlled crystal growth.[11][12]

    • Protocol: Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and inducing crystallization.[14]

Table 1: Common Solvent Systems for Vapor Diffusion of Pyrazolyl-Pyridine Intermediates

"Good" Solvent (Higher Boiling Point)"Poor" Solvent (Lower Boiling Point)Rationale for Pairing
Dichloromethane (DCM)Pentane or HexaneGood for moderately polar compounds. The volatile alkane acts as an effective anti-solvent.
TolueneHexaneSuitable for less polar pyrazolyl-pyridine derivatives.
AcetonitrileDiethyl EtherA more polar system that can be effective for compounds with strong hydrogen bonding capabilities.
Methanol or EthanolDiethyl Ether or PentaneCommon choices for polar intermediates.

Question 3: I have tried various solvents and techniques, but my pyrazolyl-pyridine intermediate remains a stubborn oil or amorphous solid. What advanced strategies can I employ?

Answer:

When standard methods fail, more advanced techniques may be necessary. These often involve introducing a new element to the crystallization system to encourage lattice formation.

Advanced Crystallization Strategies:

  • Seeding: This is a powerful technique to induce crystallization and control polymorphism.[2]

    • Micro-seeding: If you have even a tiny amount of crystalline material (perhaps from a previous attempt that yielded a few small crystals), you can use it to "seed" a supersaturated solution. The seed crystal provides a template for further crystal growth.[15]

    • Procedure: Prepare a supersaturated solution of your compound. Introduce a single, small seed crystal. If no crystals are available, you can sometimes create seeds by scratching the inside of the flask with a glass rod at the air-solvent interface to create micro-scratches that can act as nucleation sites.[7][10]

  • Co-crystallization: If your intermediate is particularly difficult to crystallize on its own, you can try to form a co-crystal with a suitable co-former.[16][17] A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions.[18]

    • Co-former Selection: For pyrazolyl-pyridine intermediates, which often have hydrogen bond donors and acceptors, co-formers that can participate in hydrogen bonding are good candidates. Examples include dicarboxylic acids (e.g., oxalic acid, fumaric acid) or other molecules with complementary hydrogen bonding sites.[19]

    • Screening: Co-crystallization experiments are often performed using high-throughput screening methods, where the API is mixed with a library of potential co-formers in various solvents.

Diagram of a Vapor Diffusion Setup:

G cluster_0 Sealed Outer Vial cluster_1 Vapor Phase inner_vial Inner Vial with Compound in 'Good' Solvent anti_solvent 'Poor' Solvent (Anti-solvent) vapor_diffusion Vapor Diffusion of Anti-solvent vapor_diffusion->inner_vial caption Vapor Diffusion Crystallization Setup

Caption: Schematic of a vapor diffusion crystallization setup.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of a new pyrazolyl-pyridine intermediate?

A1: A good starting point is to test the solubility of your compound in a range of solvents with varying polarities. For pyrazolyl-pyridine intermediates, consider the following, in approximate order of decreasing polarity: water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, and hexane.[20] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[13]

Q2: How does the substitution pattern on the pyrazolyl-pyridine core affect crystallization?

A2: The nature and position of substituents can significantly impact crystallization by influencing molecular symmetry, polarity, and intermolecular interactions. For instance, bulky substituents may hinder efficient crystal packing, while functional groups capable of hydrogen bonding can promote the formation of stable crystal lattices.[21] Electron-withdrawing or -donating groups can also affect the electronic properties and intermolecular interactions of the molecule.[22]

Q3: What is polymorphism, and why is it a concern for pharmaceutical intermediates?

A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[23] Different polymorphs can have different physical properties, including solubility, melting point, and stability. For pharmaceutical intermediates, controlling polymorphism is critical because different polymorphs can affect the yield and purity of the final active pharmaceutical ingredient (API), as well as its bioavailability and stability.[24]

Q4: Can I use an NMR tube for crystallization?

A4: Yes, an NMR tube can be an excellent vessel for small-scale crystallization, particularly via slow evaporation.[11] After acquiring your NMR data, simply leave the uncapped tube in a safe, vibration-free location. The slow evaporation of the NMR solvent can often yield high-quality single crystals.

Q5: My crystals are very fine needles. How can I grow more block-like crystals?

A5: The formation of needles suggests that crystal growth is much faster in one dimension than in others. To obtain more equant (block-like) crystals, you can try to slow down the crystal growth further. Additionally, changing the solvent system can sometimes alter the crystal habit.[25] The solvent can interact differently with various crystal faces, thereby influencing their relative growth rates.[26][27]

References

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1663.
  • Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Jasinski, J. P. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ChemistrySelect, 7(48), e202203666.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology, 4(12), 1-10.
  • How to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]

  • Li, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Compounds, 5(1), 1-14.
  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved from [Link]

  • Kusakiewicz-Dawid, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. (2024). Organic Process Research & Development.
  • Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology? (2013). Pharmaceutical Technology.
  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Applications of co-crystals in API synthesis. (2018). Technobis Crystallization Systems. Retrieved from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. Retrieved from [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (2019). CrystEngComm, 21(3), 425-433.
  • Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (2021). Pharmaceutics, 13(10), 1549.
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2007). Organic Process Research & Development, 11(5), 894-899.
  • Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. (2020). Crystals, 10(4), 314.
  • Understanding the role of solvent in regulating the crystal habit. (2022). CrystEngComm, 24(12), 2226-2240.
  • The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (2023). Dalton Transactions, 52(10), 3026-3035.
  • The Effect of Solvent on Crystal Growth and Morphology. (2022). Journal of Physics: Conference Series, 2267, 012001.
  • Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes. (2021). DIAL@UCLouvain.
  • Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. (2015). New Journal of Chemistry, 39(10), 7854-7861.
  • An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. (2023). Magnetochemistry, 9(11), 258.
  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). Crystals, 13(2), 209.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances, 14(54), 39021-39035.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2017). Molecules, 22(10), 1647.
  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). Retrieved from [Link]

  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2025). Chemical Engineering Journal, 481, 148419.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characteristic Peaks of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1563529-57-6) is a critical biaryl scaffold, most notably serving as a key intermediate in the synthesis of ALK inhibitors such as Crizotinib . Its structural integrity is defined by the orthogonal connection between the electron-deficient 2-chloropyridine ring and the electron-rich 1H-pyrazole moiety.

This guide provides a detailed technical analysis of its 1H NMR signature , offering a comparative look against its synthetic precursors. It is designed to assist medicinal chemists in rapidly validating the success of Suzuki-Miyaura coupling reactions without relying solely on mass spectrometry.

Structural Analysis & Signal Logic

To accurately interpret the NMR spectrum, one must understand the electronic environment of the two distinct aromatic systems.

The Pyridine Ring (Acceptor)
  • H6 (α-proton): Located next to the ring nitrogen, this proton is significantly deshielded and appears most downfield.

  • H4 (γ-proton): Positioned ortho to the pyrazole substituent. It experiences steric compression and anisotropic effects from the pyrazole ring.

  • H5 (β-proton): The most shielded proton on the pyridine ring, appearing as a doublet of doublets (dd) due to coupling with H4 and H6.

The Pyrazole Ring (Donor)
  • H3'/H5': In the unsubstituted 1H-pyrazole, these protons are chemically equivalent due to rapid tautomerism of the N-H proton in solution. They typically appear as a singlet or a very tight doublet.

  • N-H: A broad, exchangeable singlet, highly dependent on solvent (visible in DMSO-d6, often invisible in CDCl₃).

Figure 1: Structural numbering and connectivity of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine.

Characteristic 1H NMR Data (DMSO-d₆)

The following data represents the characteristic chemical shifts expected for this molecule in DMSO-d₆. Note that CDCl₃ may cause peak broadening or loss of the N-H signal.

PositionProtonShift (δ ppm)MultiplicityCoupling Constant (J)Assignment Logic
Pyrazole NH 13.0 - 13.5 br s -Acidic proton; disappears with D₂O shake.
Pyridine H6 8.35 - 8.45 dd J = 4.8, 1.5 HzDeshielded by adjacent Nitrogen.
Pyrazole H3'/H5' 8.00 - 8.20 s (br) -Characteristic "pyrazole singlet"; may split if tautomerism is slow.
Pyridine H4 7.85 - 7.95 dd J = 7.8, 1.5 HzOrtho to pyrazole; deshielded by aromatic current.
Pyridine H5 7.45 - 7.55 dd J = 7.8, 4.8 HzMost shielded; standard pyridine β-proton.

Critical Note: The chemical shift of the pyrazole protons (H3'/H5') is diagnostic. In the precursor (4-pyrazoleboronic acid pinacol ester), these protons appear around 7.6–7.8 ppm. The downfield shift to >8.0 ppm confirms conjugation with the electron-deficient pyridine ring.

Comparative Analysis: Precursor vs. Product

A common failure mode in synthesis is incomplete coupling or protodeboronation. Use this comparison table to validate your crude NMR.

FeaturePrecursor A: 2-Chloro-3-iodopyridinePrecursor B: Pyrazole-4-BPinProduct: 2-Chloro-3-(pyrazol-4-yl)pyridine
Key Shift H4 (Pyridine) is highly deshielded (~8.2 ppm) due to Iodine.Methyls of Pinacol (1.2-1.3 ppm, s, 12H).Pinacol methyls disappear.
Pattern 3 distinct pyridine signals.Pyrazole H3/H5 are equivalent singlets.New aromatic region complexity (5 protons total).
Diagnostic Iodine is heavy; C3 is shielded in 13C NMR.Boron-linked C4 is broad in 13C NMR.H4 (Pyridine) moves upfield relative to Iodo-precursor.

Experimental Protocol: Suzuki Coupling Validation

This protocol describes the synthesis used to generate the NMR sample, ensuring the data corresponds to a reproducible chemical entity.

Methodology: Microwave-Assisted Suzuki-Miyaura Coupling Scale: 1.0 mmol

  • Reactants: Combine 2-chloro-3-iodopyridine (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a microwave vial.

  • Catalyst System: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 M aqueous solution, 2.5 eq).

  • Solvent: Dissolve in DME (Dimethoxyethane) (3 mL per mmol). Note: DME/Water systems minimize protodeboronation compared to DMF.

  • Reaction: Seal and irradiate at 120°C for 30 minutes (or reflux for 4-6 hours).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The product is polar due to the free NH.

Figure 2: Optimized synthesis workflow for generating the target compound for NMR analysis.[1][2]

References

  • Synthesis of Pyrazole Derivatives:Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781. (General pyrazole shifts and coupling logic).
  • Suzuki Coupling Methodology:Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 75, p.53 (1998). (Standard protocols for halopyridines).
  • Crizotinib Intermediate Data:Pfizer Inc., Patent WO2006021884.
  • 2-Chloropyridine Reference Spectra: Sigma-Aldrich / Merck, Spectral ID: 109-09-1.

Sources

Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation Patterns of 3-(Pyrazol-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 3-(pyrazol-4-yl)pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics. The nuanced structural elucidation of these molecules is paramount for metabolism studies, impurity profiling, and quality control. Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone technique for these analytical challenges. This guide provides an in-depth, comparative analysis of the LC-MS fragmentation patterns of 3-(pyrazol-4-yl)pyridine derivatives, offering field-proven insights to navigate their mass spectral intricacies.

The "Why" Behind the Fragments: Understanding the Core Structure's Influence

The fragmentation of 3-(pyrazol-4-yl)pyridine derivatives under collision-induced dissociation (CID) is primarily dictated by the inherent chemical properties of the interconnected pyrazole and pyridine rings. The protonation site, typically the more basic pyridine nitrogen, significantly influences the initial bond cleavages. The stability of the resulting fragment ions further directs the fragmentation cascade.

A key fragmentation pathway involves the cleavage of the fragile C-C bond linking the pyrazole and pyridine rings. This is often accompanied by rearrangements and the loss of small neutral molecules. Understanding these fundamental pathways is crucial for the confident identification of novel derivatives and their metabolites.

Characteristic Fragmentation Pathways: A Closer Look

Based on the analysis of related structures and general principles of heterocyclic fragmentation, several key fragmentation pathways can be proposed for 3-(pyrazol-4-yl)pyridine derivatives. A prominent fragmentation pattern observed for a closely related 3-amino-5-(pyridin-4-yl)-1H-pyrazole derivative involves the initial loss of the amino group followed by cleavage of the pyrazole ring.[1]

The following diagram illustrates a plausible fragmentation pathway for a generic 3-(pyrazol-4-yl)pyridine structure.

fragmentation_pathway M [M+H]+ F1 [M+H - R1]+ M->F1 - R1 F2 [M+H - HCN]+ M->F2 - HCN F5 [M+H - R2]+ M->F5 - R2 F4 [Pyrazole]+ F1->F4 - Pyridine F3 [Pyridine]+ F2->F3 - C2H2N

Caption: Plausible fragmentation pathway for 3-(pyrazol-4-yl)pyridine derivatives.

Key Fragmentation Events:

  • Cleavage of the Pyrazolyl-Pyridine Bond: This is a common initial fragmentation, leading to the formation of pyridinyl and pyrazolyl cations. The relative abundance of these ions will depend on the substituents on each ring that stabilize the positive charge.

  • Ring Opening and Neutral Losses: Both the pyrazole and pyridine rings can undergo ring opening followed by the loss of small neutral molecules such as hydrogen cyanide (HCN), acetylene (C2H2), or acetonitrile (CH3CN), depending on the substituents.

  • Loss of Substituents: Substituents on both rings can be lost as neutral molecules or radicals. The nature of the substituent will dictate the ease of this loss. For instance, bulky or labile groups are more likely to be eliminated.

Comparative Fragmentation Analysis: The Impact of Substitution

The fragmentation patterns of 3-(pyrazol-4-yl)pyridine derivatives are significantly influenced by the nature and position of their substituents. Below is a comparative table outlining the expected fragmentation behavior for different classes of derivatives.

Substituent Class on Pyrazole/PyridineExpected Impact on FragmentationCommon Neutral LossesCharacteristic Fragment Ions
Electron-Donating Groups (e.g., -OCH3, -NH2) Stabilization of the protonated molecule, leading to a more abundant molecular ion peak. Fragmentation may be directed to other parts of the molecule.Loss of the substituent or parts thereof (e.g., CH3 from -OCH3).Ions retaining the electron-donating group.
Electron-Withdrawing Groups (e.g., -NO2, -CN) Destabilization of the protonated molecule, promoting fragmentation. May favor cleavage of the bond between the ring and the substituent.Loss of the substituent (e.g., NO, NO2).Ions resulting from the loss of the electron-withdrawing group.
Alkyl Chains Can undergo characteristic fragmentations such as alpha-cleavage and McLafferty rearrangement.Alkenes (loss of CnH2n).A series of ions separated by 14 Da (CH2).
Halogens (e.g., -Cl, -F) Can be lost as a radical or as HX. The isotopic pattern of chlorine can be a useful diagnostic tool.X• or HX.Ions showing the loss of the halogen.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality LC-MS/MS data for 3-(pyrazol-4-yl)pyridine derivatives.

1. Sample Preparation:

  • Accurately weigh 1 mg of the 3-(pyrazol-4-yl)pyridine derivative.

  • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized to ensure good separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these basic compounds.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Gas Flow Rates: Optimize nebulizer and drying gas flows for maximum signal intensity.

  • MS1 Scan Range: m/z 100-1000 to capture the precursor ion.

  • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID).

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products.

The following diagram illustrates the general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry SP1 Weighing SP2 Dissolution SP1->SP2 SP3 Dilution SP2->SP3 LC1 Injection SP3->LC1 LC2 Separation on C18 Column LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 MS1 Scan (Precursor Ion) MS1->MS2 MS3 CID Fragmentation MS2->MS3 MS4 MS2 Scan (Product Ions) MS3->MS4

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of 3-(pyrazol-4-yl)pyridine derivatives by LC-MS is a critical task in drug development. A thorough understanding of their fragmentation patterns is essential for confident identification. While a universal fragmentation scheme is elusive due to the vast chemical space these derivatives can occupy, this guide provides a foundational understanding of the key fragmentation pathways and the influence of various substituents. By employing the detailed experimental protocol and considering the comparative data presented, researchers can effectively harness the power of LC-MS/MS to navigate the complex analytical challenges posed by this important class of molecules.

References

  • Bobrova, A.V., et al. (2023). Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles. ResearchGate. Available at: [Link]

Sources

Optimizing Purity Analysis of Pyrazolyl-Pyridines: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Conflict: Pyrazolyl-pyridines serve as critical scaffolds in kinase inhibitor development and ligand synthesis. However, their analysis presents a dual challenge: basic nitrogen-induced peak tailing and structural isomer co-elution .

The Verdict: While standard C18 chemistries provide adequate retention, they frequently fail to resolve regioisomers (e.g., 3- vs. 4-pyrazolyl substitution) and suffer from silanol overloading. This guide demonstrates that C18-PFP (Pentafluorophenyl) stationary phases offer a superior alternative, utilizing


-

and dipole-dipole interactions to achieve baseline resolution (

) where standard C18 fails (

).

Part 1: The Challenge – Basicity & Isomerism

The synthesis of pyrazolyl-pyridines often yields regioisomers that possess identical mass-to-charge ratios (


) and nearly identical hydrophobicities (

).
  • The Basicity Trap: The pyridine nitrogen (pKa

    
     5.2) becomes protonated under standard acidic HPLC conditions (pH 2–3). On traditional alkyl phases, these cations interact with residual silanols, causing severe peak tailing (
    
    
    
    ).
  • The Selectivity Gap: Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since regioisomers of pyrazolyl-pyridines often have identical hydrophobic footprints, C18 columns cannot distinguish them effectively.

Part 2: Comparative Methodology

We compare two distinct method development strategies for a sample containing a target 2-(1H-pyrazol-1-yl)pyridine and its common regioisomer impurity.

Method A: The Industry Standard (Baseline)
  • Column: High-Performance C18 (Fully Porous, 3.5 µm, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7)

  • Mobile Phase B: Acetonitrile

  • Mechanism: Hydrophobic Interaction only.

Method B: The Optimized Solution (Recommended)
  • Column: C18-PFP (Pentafluorophenyl-modified C18, 3.5 µm, 150 x 4.6 mm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking + Dipole-Dipole Interaction + Shape Selectivity.[1]
Experimental Protocol: Gradient Elution

To replicate this comparison, use the following self-validating protocol:

  • Preparation: Dissolve 1 mg of crude pyrazolyl-pyridine in 1 mL of 50:50 Water:Methanol.

  • Equilibration: Flush column with 95% A / 5% B for 10 column volumes.

  • Gradient Profile:

    • 0–2 min: Hold 5% B (Focusing step)

    • 2–20 min: Linear ramp to 95% B

    • 20–25 min: Hold 95% B

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/linker check).

Part 3: Data Analysis & Performance Metrics

The following data summarizes the separation efficiency of the target compound from its critical isomer impurity.

MetricStandard C18 (Method A)C18-PFP (Method B)Status
Retention Time (Target) 12.4 min14.1 minIncreased
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)PASS
Tailing Factor (

)
1.91.1Optimized
Selectivity (

)
1.021.15Superior
Theoretical Plates (

)
~8,500~12,000High Efficiency
Interpretation of Results
  • Resolution Failure (C18): The standard C18 column shows a "shoulder" peak. The hydrophobic difference between the isomers is insufficient for separation.

  • Resolution Success (C18-PFP): The electron-deficient fluorine ring on the PFP ligand engages in strong

    
    -
    
    
    
    interactions with the electron-rich pyrazole and pyridine rings. The slight difference in electron density distribution between isomers results in a massive shift in retention, yielding full separation.
  • Peak Shape: The C18-PFP phase often employs "shielding" technology or relies on the steric bulk of the PFP group to prevent the analyte from accessing surface silanols, correcting the tailing factor from 1.9 to 1.1.

Part 4: Mechanistic Visualization

Workflow: Decision Tree for Method Selection

MethodDevelopment Start Start: Pyrazolyl-Pyridine Sample CheckIsomers Are Regioisomers Present? Start->CheckIsomers StandardC18 Try Standard C18 (Low pH Formic Acid) CheckIsomers->StandardC18 No/Unknown SelectPFP Switch to C18-PFP (Methanol Organic Phase) CheckIsomers->SelectPFP Yes (Known Issue) EvalRes Resolution > 1.5? StandardC18->EvalRes Success Validate Method EvalRes->Success Yes Fail Co-elution or Tailing EvalRes->Fail No Fail->SelectPFP Mechanism Activate Pi-Pi & Dipole Mechanisms SelectPFP->Mechanism FinalRes Check Resolution Mechanism->FinalRes FinalRes->Success Rs > 2.0

Figure 1: Strategic decision tree for selecting stationary phases based on sample complexity.

Interaction Mechanism: C18 vs. PFP

Interactions cluster_C18 Standard C18 Interaction cluster_PFP C18-PFP Interaction Analyte Pyrazolyl-Pyridine (Basic, Aromatic) Interaction1 Hydrophobic Effect (Weak Selectivity) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Strong Selectivity) Analyte->Interaction2 Interaction3 Dipole-Dipole Analyte->Interaction3 C18_Ligand Alkyl Chain (C18) Interaction1->C18_Ligand PFP_Ligand Pentafluorophenyl Ring Interaction2->PFP_Ligand Interaction3->PFP_Ligand

Figure 2: Mechanistic comparison showing the multi-modal retention capabilities of PFP phases.

Part 5: Expert Recommendations

  • Solvent Selection: When using PFP columns, prefer Methanol over Acetonitrile. Methanol is a protic solvent that facilitates

    
    -
    
    
    
    interactions between the analyte and the stationary phase. Acetonitrile can suppress these interactions by forming its own
    
    
    -complexes with the stationary phase.
  • Buffer Choice: Use Ammonium Formate (10-20 mM) rather than simple Formic Acid. The presence of ammonium ions helps mask residual silanols, further improving the peak shape of the basic pyridine moiety [1].

  • Temperature Control: Maintain column temperature at 35-40°C . This lowers mobile phase viscosity (crucial for Methanol) and improves mass transfer, sharpening the peaks of these heterocyclic compounds.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[2][3] ACE HPLC.[1][2][4]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.

Sources

Validating Purity of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "98% Purity" Trap in Drug Discovery

In high-throughput screening (HTS) and lead optimization, the scaffold 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 898065-76-2) is a critical intermediate, particularly for c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs).

However, a certificate of analysis (CoA) claiming ">98% purity by HPLC" is frequently insufficient for biological validation. Standard commercial grades often contain "invisible" impurities—specifically residual Palladium (Pd) catalysts and pyrazole regioisomers—that do not absorb strongly at 254 nm but wreak havoc in enzymatic and cellular assays.

This guide contrasts Standard Vendor Grade material with Bio-Assay Grade validation, providing the experimental protocols necessary to eliminate false positives in your data.

Part 1: The Challenge – Why Standard HPLC Fails

The synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine typically involves a Suzuki-Miyaura coupling between a 2-chloro-3-halopyridine and a pyrazole-4-boronic acid ester. This route introduces two specific failure points for biological data:

  • Palladium "Red Herrings": Residual Pd from the coupling reaction can form nanoparticles or complexes that mimic kinase activity, quench fluorescence in AlphaScreen® assays, or oxidize thiol-containing reagents, leading to artificial IC50 shifts [1, 2].

  • Regioisomer Contamination: The 1H-pyrazole moiety is tautomeric. Without rigorous control, N-alkylation or protection steps can yield mixtures of N1 and N2 isomers. These isomers often co-elute on standard C18 gradients but possess vastly different biological affinities.

Comparative Analysis: Standard vs. Bio-Assay Grade
FeatureStandard Vendor GradeBio-Assay Grade (Recommended)Biological Risk
Primary Method HPLC-UV (254 nm)HPLC-MS (TIC) + qNMRHigh: UV misses non-chromophoric salts/boronates.
Pd Content Not Quantified (or <1%)< 20 ppm (via ICP-MS)Critical: Pd >100ppm causes false inhibition [1].
Isomer Purity Assumed Single PeakNOESY Confirmed + Regio-selective LCMedium: Wrong isomer = inactive data point.
Solvent Residue DMSO/EtOAc < 0.5%NMR QuantifiedLow: Cytotoxicity from trapped solvents.
Validation Cost LowHigh (Time/Reagent intensive)N/A
Part 2: Validation Workflow (Logic & Decision Tree)

The following diagram outlines the decision logic required to upgrade a commercial sample to a bio-validated standard.

ValidationWorkflow Start Commercial Sample (2-Chloro-3-(1H-pyrazol-4-yl)pyridine) Step1 Step 1: HPLC-MS (ESI+) Check for Organic Impurities Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 Step 2: 1H-qNMR Absolute Purity (Mass Balance) Decision1->Step2 Yes Action_Purify Action: Prep-HPLC / Recrystallization Decision1->Action_Purify No Decision2 Mass Balance > 95%? Step2->Decision2 Step3 Step 3: ICP-MS Trace Metal Analysis Decision2->Step3 Yes Decision2->Action_Purify No (Salts/Solvents detected) Decision3 Pd < 20 ppm? Step3->Decision3 Action_Scavenge Action: Si-TMT Scavenging Decision3->Action_Scavenge No (Pd Detected) Final RELEASE FOR BIO-ASSAY Decision3->Final Yes Action_Purify->Step1 Action_Scavenge->Step3

Figure 1: Comprehensive Quality Control Workflow. Note the feedback loops for purification (red) ensuring no sample proceeds without meeting specific thresholds.

Part 3: Detailed Experimental Protocols
Protocol A: Regioisomer-Specific HPLC-MS

Causality: Standard gradients often fail to separate the N1/N2 pyrazole isomers due to similar polarities.[1] We utilize a formic acid modifier to protonate the pyridine nitrogen, improving peak shape and separation efficiency.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5% -> 95% B (Linear)

    • 15-20 min: 95% B

  • Detection: UV 254 nm AND MS (ESI+, Scan 100-600 m/z).

  • Acceptance Criteria: Main peak >98% area; no co-eluting masses corresponding to dimer byproducts (M+M).

Protocol B: Palladium Scavenging (The "Cleanup")

Causality: If ICP-MS detects Pd > 20 ppm, simple recrystallization is often ineffective. SiliaMetS® Thiol (Si-TMT) resins are preferred over charcoal because they do not adsorb the pyridine scaffold [2].

  • Dissolution: Dissolve 100 mg of the compound in 10 mL THF/MeOH (1:1).

  • Scavenger Addition: Add 4 equivalents (w/w) of Si-TMT resin (approx. 50 mg).

  • Incubation: Stir gently at 40°C for 4 hours.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove the resin-bound Pd.

  • Concentration: Evaporate solvent under reduced pressure.

  • Verification: Retest via ICP-MS.

Protocol C: qNMR for Absolute Purity

Causality: HPLC is a relative method. qNMR provides an absolute purity value, detecting inorganic salts and trapped solvents that HPLC is blind to [3, 4].

  • Solvent: DMSO-d6 (Ensure solubility of both analyte and standard).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Choose an IS with peaks that do not overlap with the pyridine/pyrazole protons.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (to ensure full relaxation of all protons).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Standard)
    
Part 4: Biological Impact Mechanism

Why does this matter? The diagram below illustrates how impurities generate false data in kinase assays.

BioImpact Impurity_Pd Impurity: Palladium (II) Mech_Chelation Mechanism: Chelates Assay Reagents (e.g., DTT, His-Tags) Impurity_Pd->Mech_Chelation Impurity_Iso Impurity: Regioisomer Mech_Inactive Mechanism: Does not bind Target (Dilutes Effective Conc.) Impurity_Iso->Mech_Inactive Compound 2-Cl-3-Pyrazolyl-Pyridine Mech_Binding Mechanism: True Target Binding Compound->Mech_Binding Result_FalsePos Outcome: False Positive (High Potency) Mech_Chelation->Result_FalsePos Artifactual Inhibition Result_FalseNeg Outcome: False Negative (Low Potency) Mech_Inactive->Result_FalseNeg Effective Concentration Error Result_True Outcome: Accurate IC50 Mech_Binding->Result_True

Figure 2: Mechanistic pathways of assay interference. Palladium is a notorious "pan-assay interference" element.

References
  • Vertex Pharmaceuticals. (2022). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays.[2] ACS Medicinal Chemistry Letters.[3] Link

  • University of Oxford. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[4] ACS Medicinal Chemistry Letters.[3] Link

  • BenchChem. (2025).[1][5] A Comparative Guide to Purity Validation: HPLC vs. qNMR. BenchChem Technical Guides. Link

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[6][7] ICH Guidelines.[7][8] Link

Sources

Elemental analysis standards for 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 898066-86-1 | Formula:


 | M.W.:  179.61  g/mol 

Introduction: The Purity Paradox

In the development of kinase inhibitors (e.g., crizotinib analogs), 2-Chloro-3-(1H-pyrazol-4-yl)pyridine serves as a critical scaffold. However, this molecule presents a notorious analytical challenge: it frequently fails standard combustion analysis (CHN) despite high HPLC purity (>99%).

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern "Truth-Teller," Quantitative NMR (qNMR) . We analyze why this specific heterocycle fails traditional metrics and provide a self-validating protocol to satisfy rigorous journal and regulatory standards (e.g., ACS, FDA).

The Core Challenge

The pyrazole moiety acts as both a hydrogen bond donor and acceptor, creating a "sponge" effect for atmospheric moisture and lattice solvents. Furthermore, the chlorine atom can interfere with standard combustion detectors if not properly scrubbed.

Theoretical Benchmarks

Before selecting a method, the theoretical composition must be established.

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (

)
Carbon 812.01196.0953.50% 53.10 – 53.90%
Hydrogen 61.0086.053.37% 2.97 – 3.77%
Nitrogen 314.00742.0223.40% 23.00 – 23.80%
Chlorine 135.4535.4519.74% N/A (usually)

Critical Insight: A deviation of


 usually indicates trapped solvent. For this molecule, a 0.5 molar equivalent of water (hemihydrate) shifts Carbon content to 50.93% , causing an automatic "Fail" in standard QC.

Comparative Analysis: CHN vs. qNMR

Method A: Automated Combustion Analysis (CHN)

The Traditional Gatekeeper

Mechanism: High-temperature combustion (


) in an oxygen-rich environment. Carbon converts to 

, Hydrogen to

, and Nitrogen to

. Specific Challenge: The chlorine atom produces

and

gas, which can poison thermal conductivity detectors. Silver tungstate (

) or Silver oxide (

) packings are mandatory to trap halogens.
FeaturePerformanceVerdict for Target Molecule
Precision High (

)
Excellent (if dry)
Specificity LowPoor (Cannot distinguish water vs. impurity)
Sample Req. 2–5 mg (Destructive)Good
Interference Halogens, MetalsHigh Risk (Requires halogen scrubbing)
Method B: Quantitative NMR (qNMR)

The Molecular Auditor

Mechanism: Uses an Internal Standard (IS) of known purity.[1] The molar ratio is calculated by integrating the unique signals of the analyte against the IS. Advantage: It quantifies the net active ingredient content (w/w%) and explicitly identifies solvates (e.g., water, ethyl acetate) that cause CHN failure.

FeaturePerformanceVerdict for Target Molecule
Precision Moderate (

)
Acceptable
Specificity Very HighSuperior (Identifies solvates)
Sample Req. 10–20 mg (Recoverable)Excellent
Interference Overlapping peaksLow (With correct IS selection)

Experimental Protocols

Protocol A: Combustion Analysis (Optimization for Halogenated Heterocycles)

Use this method for final publication data.

  • Pre-treatment: Dry the sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours over
    
    
    .
  • Weighing: Weigh 2.0–3.0 mg (

    
    ) into a tin capsule.
    
  • Additives: Add 5–10 mg of Vanadium Pentoxide (

    
    )  to the capsule.
    
    • Reasoning:

      
       acts as a flux and oxygen donor, ensuring complete combustion of the refractory nitrogen-rich pyrazole ring.
      
  • Instrument Setup: Ensure the reduction tube contains Silver wool or Silver tungstate to trap the Chlorine.

  • Criterion: If results deviate

    
    , calculate for a hemi-hydrate or hemi-solvate and re-submit.
    
Protocol B: qNMR (Self-Validating Purity Check)

Use this method for internal QC and "Net Content" determination.

  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (Singlet at

      
       6.05 ppm in DMSO-
      
      
      
      ).
    • Why? The target molecule has aromatic protons in the 7.0–8.5 ppm range. Maleic acid provides a clean, non-overlapping baseline region.

  • Solvent: DMSO-

    
     (Ensures complete solubility of the polar pyrazole).
    
  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube or a vial. Precision is paramount (5 decimal places).
  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds.
    • Reasoning: Accurate integration requires full relaxation (

      
      ). Small molecules often have 
      
      
      
      of 3–5s. A standard 1s delay will underestimate purity.
    • Scans: 16–32 (for S/N > 200).

  • Calculation:

    
    [2]
    
    • 
      : Integral area[1][3]
      
    • 
      : Number of protons (Maleic acid = 2)[4]
      
    • 
      : Molecular weight[3][5][6][7][8]
      
    • 
      : Mass weighed
      

Decision Matrix & Workflow

The following diagram illustrates the logical flow for validating the purity of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, specifically addressing the "Solvate Trap."

AnalyticalWorkflow Sample Isolated Product (2-Chloro-3-(1H-pyrazol-4-yl)pyridine) Drying Vacuum Drying (60°C, P2O5, 24h) Sample->Drying CHN_1 Combustion Analysis (Standard) Drying->CHN_1 Pass_1 Pass (±0.4%) CHN_1->Pass_1 Within Limits Fail_1 Fail (>0.4% Deviation) CHN_1->Fail_1 Outside Limits qNMR Run qNMR (IS: Maleic Acid, d1=30s) Fail_1->qNMR Investigate SolventCheck Identify Trapped Solvent? (e.g., 0.5 H2O) qNMR->SolventCheck Recalc Recalculate Theoretical % for Solvate SolventCheck->Recalc Yes (Solvate Found) Repurify Re-Purify (Recrystallize) SolventCheck->Repurify No (Impurity Found) CHN_2 Re-Submit CHN vs. Solvate Theory Recalc->CHN_2 Final_Verdict Publish Data (Cite Solvate) CHN_2->Final_Verdict Matches Solvate CHN_2->Repurify Still Fails

Figure 1: Analytical decision tree for validating halogenated nitrogen heterocycles.

Summary of Recommendations

ScenarioRecommended MethodKey Requirement
Journal Publication Combustion Analysis Must account for halogens (

trap) and potential solvation.
Internal Potency qNMR Use

. Use Maleic Acid or TCNB as Internal Standard.
Structure ID HRMS + 1H NMR High-Res Mass confirms formula; NMR confirms connectivity.

Author's Note: For 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, the most common cause of EA failure is not chemical impurity, but the formation of a stable hemi-hydrate or hemi-ethyl acetate solvate . Always verify the solvent region in NMR before assuming the synthesis failed.

References

  • American Chemical Society (ACS). (2017). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2778. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Certificates of Analysis for qNMR Standards (SRM). [Link]

  • Analytik Jena. (2022). Elemental Analysis of Halogenated Compounds: Technical Note. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS No. 1563529-57-6). As a chlorinated heterocyclic aromatic compound, this substance requires rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that go beyond standard procedural lists.

Core Principle: Hazard-Driven Waste Management

The proper disposal of any chemical begins with a thorough understanding of its hazard profile. For 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, a specific, comprehensive Safety Data Sheet (SDS) is not widely available. Therefore, a conservative approach is mandated, inferring hazards from its constituent chemical moieties: a chlorinated pyridine ring and a pyrazole ring.

The operational directive is to treat this compound as a hazardous waste stream, primarily designated for high-temperature incineration at a licensed facility. Under no circumstances should this chemical or its contaminated materials be disposed of via sanitary sewer systems or as general solid waste.[1]

Inferred Hazard Profile

The risk assessment is based on data from structurally similar compounds. The causality for these hazards is rooted in the compound's chemical nature: the pyridine ring is associated with flammability and toxicity, the pyrazole moiety can present skin and eye hazards, and the chlorine atom increases its environmental persistence.

Hazard CategoryInferred Risk & RationaleSupporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Pyridine and its derivatives are known to be readily absorbed and can cause systemic effects, including nausea, dizziness, and potential liver and kidney damage with chronic exposure.[2][3]Pyridine[2][3], Pyrazole[4]
Skin & Eye Damage Causes skin irritation and serious eye damage. Pyrazole and pyridine compounds are known irritants. Direct contact can lead to chemical burns and irreversible eye damage.[4][5]Pyrazole[4], 2-(1H-Pyrazol-3-yl)pyridine[5]
Flammability Flammable solid or liquid potential. Pyridine itself is a highly flammable liquid.[3][6] While this derivative is a solid, it must be kept away from ignition sources, and its vapors may form explosive mixtures with air.[3]Pyridine[3][6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects. Chlorinated organic compounds can be persistent in the environment. Disposal must be managed to prevent release into waterways or soil.[4][7]Pyrazole[4], Chlorinated Pesticides[7]

Pre-Disposal Operations: Safety and Segregation

Proper disposal is contingent on safe handling and meticulous segregation from the moment waste is generated.

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense and is non-negotiable.[2] The selection of specific PPE is based on preventing the primary exposure routes of inhalation, skin/eye contact, and ingestion.

Protection TypeSpecification & Rationale
Hand Protection Nitrile or Neoprene Gloves. These materials offer superior resistance to pyridine-like solvents compared to latex. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Eye/Face Protection Chemical Splash Goggles and Face Shield. Goggles are mandatory to protect against splashes. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4][8]
Body Protection Chemical-Resistant Lab Coat. A lab coat, preferably one that is flame-resistant, should be worn and buttoned completely.[2]
Respiratory Protection Use in a Certified Chemical Fume Hood. All handling of the solid compound and its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[1][2] For emergency situations like a large spill, a respirator with an organic vapor/ammonia filter may be required.[9][10]
Waste Segregation and Containment Protocol

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process. This protocol ensures waste integrity.

  • Designate a Specific Waste Container: Use a clearly labeled, sealable container for all waste contaminated with 2-Chloro-3-(1H-pyrazol-4-yl)pyridine. The container material should be compatible; high-density polyethylene (HDPE) or glass is recommended.[1]

  • Label Correctly: The waste label must, at a minimum, include:

    • The full chemical name: "2-Chloro-3-(1H-pyrazol-4-yl)pyridine"

    • CAS Number: "1563529-57-6"

    • The words "Hazardous Waste"

    • Appropriate GHS pictograms (e.g., Skull and Crossbones, Corrosion, Exclamation Mark, Flame, Environment)

    • Accumulation start date.

  • Avoid Incompatibilities: DO NOT mix this waste with:

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[11]

    • Strong Acids (e.g., sulfuric acid, nitric acid)[3][11]

    • Acid Chlorides and Anhydrides[3]

  • Store Safely: Store the sealed waste container in a cool, dry, well-ventilated satellite accumulation area, away from heat and ignition sources, until collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[2][8]

Step-by-Step Disposal Procedures

The following protocols provide a direct, procedural workflow for managing different forms of waste containing this compound.

Disposal Decision Workflow

This diagram outlines the logical flow from waste generation to final disposal.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition A Waste Generation (Pure Chemical, Contaminated PPE, Spill Debris) B Pure / Unused Chemical A->B  Unused/Expired C Contaminated Solids (PPE, Wipes) A->C  Routine Use D Large Spill Debris A->D  Accident E Package in Original or Labelled Container B->E F Double-Bag in Labeled Hazardous Waste Bags C->F G Collect in Sealable, Labeled Pail/Drum D->G H Store in Satellite Accumulation Area E->H F->H G->H I Contact EHS for Pickup H->I J Disposal via Licensed Contractor (Incineration) I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.